NO2-SPDB-sulfo
Description
The exact mass of the compound 1-(4-((5-Nitropyridin-2-yl)disulfanyl)butanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is 450.98139252 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-[(5-nitropyridin-2-yl)disulfanyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O9S3/c17-11-6-9(28(22,23)24)13(19)15(11)25-12(18)2-1-5-26-27-10-4-3-8(7-14-10)16(20)21/h3-4,7,9H,1-2,5-6H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTQYMNCOAZOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCSSC2=NC=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O9S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146834 | |
| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663598-89-8 | |
| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=663598-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to NO2-SPDB-sulfo: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties and applications of NO2-SPDB-sulfo, a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical and physical characteristics, mechanism of action, and detailed protocols for its use, tailored for professionals in research and drug development.
Core Properties of this compound
This compound, with the CAS Number 663598-89-8, is a key reagent for covalently linking molecules, typically a cytotoxic drug to an antibody. Its structure features a sulfonate group, rendering it water-soluble, which is advantageous for reactions in aqueous buffers commonly used for proteins.
Physicochemical Characteristics
Quantitative data for this compound and its close analogue, sulfo-SPDB, are summarized below. The primary difference lies in the nitro group on the pyridine (B92270) ring of this compound, which influences the spectrophotometric properties of the reaction by-product.
| Property | Value | Reference |
| Chemical Name | 1-(4-((5-nitropyridin-2-yl)disulfanyl)butanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid | [1][2] |
| CAS Number | 663598-89-8 | [1][3] |
| Molecular Formula | C₁₃H₁₃N₃O₉S₃ | [1][3] |
| Molecular Weight | 451.45 g/mol | [1][3] |
| Purity | >98% | [3] |
| Appearance | Solid | N/A |
| Solubility | Water-soluble | [4] |
Note: Some data is inferred from the closely related sulfo-SPDB linker due to limited direct data for this compound.
Reactive Groups and Specificity
This compound possesses two primary reactive moieties:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂) on proteins, such as the side chain of lysine (B10760008) residues, to form stable amide bonds. This reaction is most efficient at a pH range of 7-8.[5][6]
-
Pyridyldithiol group: This functional group reacts with free sulfhydryl (-SH) groups, such as those from cysteine residues, to form a disulfide bond. This reaction also proceeds optimally at a pH of 7-8.[5][7]
Mechanism of Action in Antibody-Drug Conjugation
The utility of this compound in ADC development stems from its ability to form a cleavable linkage between an antibody and a cytotoxic payload. This ensures that the highly potent drug remains inactive and attached to the antibody while in systemic circulation, minimizing off-target toxicity.
The key to its mechanism is the disulfide bond formed upon reaction with a sulfhydryl group. This bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment inside a target cell, where the concentration of glutathione (B108866) (GSH) is significantly higher.[8] This intracellular cleavage releases the cytotoxic drug, leading to targeted cell death.
The reaction of the pyridyldithiol group with a sulfhydryl results in the displacement of a pyridine-2-thione molecule.[5] The concentration of this by-product can be quantified by measuring its absorbance, which for the non-nitrated analogue is at 343 nm, allowing for the monitoring of the conjugation reaction.[5][7] The presence of the nitro group on this compound is expected to shift this absorbance wavelength.
Experimental Protocols
The following section details a general protocol for the conjugation of a cytotoxic drug to an antibody using a linker analogous to this compound, such as sulfo-SPDP. This can be adapted for this compound.
Materials
-
Antibody solution (in a suitable buffer like PBS, pH 7.2-8.0)
-
This compound
-
Sulfhydryl-containing cytotoxic drug
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching reagent (e.g., lysine or Tris)
-
Reducing agent (e.g., DTT or TCEP), if reducing antibody interchain disulfides
-
Desalting columns (e.g., Sephadex G-25)
-
DMSO or DMF (if the drug is not water-soluble)
Step-by-Step Conjugation Procedure
This protocol describes a two-step process where the antibody is first modified with the linker, followed by the addition of the drug.
Step 1: Modification of the Antibody with this compound
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Linker Preparation: Immediately before use, dissolve this compound in the reaction buffer to a stock concentration (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with the reaction buffer.
Step 2: Conjugation of the Drug to the Modified Antibody
-
Drug Preparation: Dissolve the sulfhydryl-containing drug in a suitable solvent. If using an organic solvent like DMSO, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid protein denaturation.
-
Conjugation Reaction: Add the drug solution to the purified, linker-modified antibody. The molar ratio of drug to antibody will depend on the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent that reacts with any remaining linker.
-
Final Purification: Purify the resulting ADC using a desalting column or other chromatography methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug and other by-products.
Characterization of the Antibody-Drug Conjugate
The resulting ADC should be thoroughly characterized to determine key quality attributes:
-
Drug-to-Antibody Ratio (DAR): This can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry (MS).[9][10][11] HIC separates ADC species based on the number of conjugated drugs, as each drug molecule increases the hydrophobicity of the conjugate.
-
Purity and Aggregation: Size-Exclusion Chromatography (SEC-HPLC) is used to assess the presence of aggregates and fragments.[11]
-
In Vitro Potency: The biological activity of the ADC is evaluated using cell-based assays to determine its efficacy in killing target cancer cells.
Visualizing Workflows and Pathways
The following diagrams illustrate the key processes involved in the use of this compound for ADC development.
Caption: Workflow for ADC synthesis using this compound.
References
- 1. 【this compound】this compound CAS号:663598-89-8【结构式 性质 活性】-化源网 [chemsrc.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
An In-Depth Technical Guide to the NO2-SPDB-sulfo Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Core Concept: A Cleavable Linker for Targeted Drug Delivery
NO2-SPDB-sulfo is a specialized chemical linker employed in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The this compound linker plays a critical role in this process by covalently attaching a cytotoxic payload to a monoclonal antibody (mAb). Its design as a "cleavable linker" ensures that the payload remains securely attached to the antibody while in circulation and is released only upon reaching the target cancer cell.
The fundamental mechanism of action for an ADC utilizing the this compound linker can be broken down into a series of steps. This process begins with the systemic administration of the ADC and culminates in the targeted destruction of cancer cells.
First, the monoclonal antibody component of the ADC selectively binds to a specific antigen present on the surface of a cancer cell. This targeted binding is the cornerstone of the ADC's therapeutic strategy. Following antigen binding, the entire ADC-antigen complex is internalized by the cancer cell through a process called endocytosis. Once inside the cell, the ADC is trafficked to intracellular compartments, such as endosomes and lysosomes.
It is within the reducing environment of the cell that the this compound linker is designed to be cleaved. This linker contains a disulfide bond, which is susceptible to reduction by intracellular molecules, most notably glutathione (B108866). The concentration of glutathione is significantly higher inside cells compared to the bloodstream. This differential provides a targeted release mechanism, ensuring that the cytotoxic payload is liberated predominantly within the cancer cell. Upon cleavage of the linker, the active cytotoxic drug is released and can then exert its cell-killing effects, for instance, by interfering with DNA replication or microtubule dynamics, leading to apoptosis of the cancer cell.
The "sulfo" component of the this compound name indicates the presence of a sulfonate group. This modification is incorporated to increase the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC. The "NO2" designation points to a nitro group modification, which is thought to influence the linker's reactivity and cleavage kinetics.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the key signaling pathway of an ADC and a typical experimental workflow for its preparation.
Quantitative Data and Experimental Protocols
A comprehensive search for specific quantitative data on the stability and cleavage kinetics of the this compound linker, as well as detailed, validated experimental protocols for its use, did not yield sufficient information for inclusion in this guide. Publicly available literature does not currently provide in-depth characterization of this specific linker variant in a format that would allow for the creation of detailed data tables and experimental methodologies.
Researchers and drug development professionals interested in utilizing the this compound linker are advised to consult commercial suppliers for any available internal data or to perform their own empirical studies to determine the following:
-
Plasma Stability: Assessing the rate of premature linker cleavage in plasma from relevant species (e.g., human, mouse, rat) is crucial for predicting the therapeutic window of the ADC.
-
Glutathione-Mediated Cleavage Kinetics: Quantifying the rate of payload release in the presence of varying concentrations of glutathione can provide insights into the efficiency of drug delivery within the target cell.
-
Conjugation Efficiency: Optimizing the reaction conditions for conjugating the this compound linker-payload to the antibody is essential for achieving a desirable drug-to-antibody ratio (DAR) and ensuring manufacturing consistency.
-
In Vitro and In Vivo Efficacy: Standard cellular cytotoxicity assays and animal tumor models are necessary to evaluate the therapeutic potential of the final ADC construct.
While the conceptual framework for the mechanism of action of ADCs employing disulfide-based linkers is well-established, the specific performance of the this compound linker will be dependent on the specific antibody, payload, and the overall molecular context of the ADC. Therefore, rigorous experimental validation is a critical component of any drug development program utilizing this technology.
An In-Depth Technical Guide to NO2-SPDB-sulfo for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the NO2-SPDB-sulfo linker, a specialized chemical entity designed for the targeted delivery of therapeutic agents, particularly in the context of Antibody-Drug Conjugates (ADCs). While specific data for the "NO2" variant is not extensively available in public literature, this document builds upon the well-established foundation of sulfo-SPDB linkers. The guide will delve into the core components of the linker, its proposed mechanism of action, relevant experimental protocols, and the anticipated impact of its chemical features on the performance of targeted drug delivery systems. The information is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize and innovate with this class of linkers.
Introduction to Targeted Drug Delivery and ADC Linkers
Targeted drug delivery aims to enhance the therapeutic index of potent cytotoxic agents by selectively delivering them to diseased cells, thereby minimizing off-target toxicity. Antibody-Drug Conjugates (ADCs) represent a highly successful embodiment of this strategy. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two.
The linker is a critical component of an ADC, profoundly influencing its stability, pharmacokinetics (PK), and the efficiency of payload release. Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cell, such as changes in pH or the presence of specific enzymes or reducing agents.
The this compound Linker: A Component-Based Analysis
The this compound linker is a heterobifunctional crosslinker designed for the conjugation of a drug to an antibody. Its name suggests a multi-component structure with distinct functionalities:
-
SPDB (Succinimidyl 4-(2-pyridyldithio)butyrate): This component forms the core of the cleavable mechanism. It contains a disulfide bond that is susceptible to cleavage by reducing agents, most notably glutathione (B108866) (GSH). The intracellular concentration of GSH is significantly higher than in the extracellular environment, providing a selective trigger for payload release inside the target cell.
-
Sulfo: This indicates the presence of a sulfonate group (-SO3-). The addition of a sulfonate group significantly increases the hydrophilicity of the linker. This is a crucial feature as the conjugation of hydrophobic payloads can lead to ADC aggregation, which can compromise efficacy and induce immunogenicity. A hydrophilic linker can improve the ADC's solubility, stability, and pharmacokinetic profile.
-
NO2 (Nitro): The role of the nitro group in this specific linker is not explicitly detailed in available literature. However, based on established principles of medicinal and linker chemistry, the nitro group, being a strong electron-withdrawing group, could potentially influence the linker's properties in several ways:
-
Modulation of Reactivity: The electronic properties of the aromatic ring to which the nitro group is likely attached could be altered, potentially affecting the reactivity of the disulfide bond or other functional groups during synthesis or under physiological conditions.
-
Enhanced Stability: The nitro group might contribute to the overall stability of the linker in circulation.
-
Hypoxia-Activated Release: In some drug delivery systems, nitroaromatic compounds are designed to be reduced under hypoxic conditions, which are characteristic of the tumor microenvironment. This could represent an additional, tumor-selective cleavage mechanism, although this is speculative for this specific linker without direct experimental evidence.
-
Proposed Mechanism of Action
The targeted drug delivery process using an ADC armed with an this compound linker can be conceptualized in the following steps:
-
Systemic Circulation: The ADC circulates in the bloodstream. The linker is designed to be stable at physiological pH and in the presence of extracellular thiols to prevent premature payload release.
-
Tumor Targeting: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Intracellular Trafficking: The internalized ADC is trafficked to intracellular compartments, such as endosomes and lysosomes.
-
Payload Release: Within the reducing environment of the cell, particularly the cytoplasm which has a high concentration of glutathione (GSH), the disulfide bond of the SPDB linker is cleaved. This releases the cytotoxic payload.
-
Cytotoxic Effect: The released payload can then exert its cell-killing effect, for instance, by binding to tubulin or DNA.
Physicochemical and Pharmacokinetic Properties
The chemical structure of the this compound linker is anticipated to confer specific properties to the resulting ADC.
| Property | Influence of Linker Component | Anticipated Impact on ADC Performance |
| Solubility | Sulfo group: Increases hydrophilicity. | Improved aqueous solubility, reduced aggregation, and potentially higher achievable drug-to-antibody ratios (DAR).[1] |
| Stability | SPDB (disulfide bond): Stable in circulation but cleavable by intracellular glutathione. NO2 group: May enhance stability through electronic effects. | Prevents premature drug release, minimizing off-target toxicity and improving the therapeutic window. |
| Cleavage Mechanism | SPDB (disulfide bond): Reduction by intracellular glutathione. | Targeted payload release within cancer cells, enhancing efficacy. |
| Pharmacokinetics | Sulfo group: Increased hydrophilicity can shield the ADC from premature clearance. | Potentially longer circulation half-life and increased tumor accumulation.[1] |
Experimental Protocols
While a specific protocol for "this compound" is not available, the following represents a general and widely applicable methodology for the conjugation of a cytotoxic drug to an antibody using an SPDB-based linker. This protocol should be optimized for the specific antibody, payload, and linker being used.
General Antibody-Drug Conjugation Protocol using an SPDB-based Linker
This protocol involves the partial reduction of the antibody's interchain disulfide bonds, followed by conjugation with the drug-linker construct.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SPDB-based linker-payload construct
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffers (e.g., borate (B1201080) buffer, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a non-amine-containing buffer like PBS.
-
Adjust the antibody concentration to a suitable range (e.g., 5-10 mg/mL).
-
-
Partial Reduction of the Antibody:
-
To achieve a desired drug-to-antibody ratio (DAR), the interchain disulfide bonds of the antibody are partially reduced.
-
Add a calculated amount of reducing agent (e.g., TCEP) to the antibody solution. The molar ratio of TCEP to antibody will determine the number of disulfide bonds reduced.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).
-
-
Purification of the Reduced Antibody:
-
Remove the excess reducing agent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer.
-
-
Conjugation Reaction:
-
Immediately add the SPDB-based linker-payload construct to the purified, reduced antibody. The linker-payload is typically dissolved in an organic co-solvent like DMSO.
-
The reaction is usually performed at a slightly basic pH to facilitate the reaction between the maleimide (B117702) or other reactive group on the linker and the free thiols on the antibody.
-
Incubate the reaction under controlled conditions (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours).
-
-
Quenching the Reaction:
-
Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups on the linker, preventing unwanted side reactions.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated linker-payload, excess quenching reagent, and any aggregates using a suitable chromatography method, such as size-exclusion chromatography (SEC).
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC using SEC.
-
Confirm the identity and integrity of the ADC using mass spectrometry.
-
Visualization of Workflows and Pathways
General ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Disulfide Linker Cleavage by Glutathione
Caption: Cleavage of a disulfide linker by intracellular glutathione (GSH).
Experimental Workflow for ADC Synthesis and Characterization
Caption: A generalized experimental workflow for the synthesis and characterization of an ADC.
Conclusion
The this compound linker represents a sophisticated tool in the design of targeted drug delivery systems, particularly ADCs. By combining a selectively cleavable disulfide bond, a solubilizing sulfonate group, and a potentially modulating nitro group, this linker aims to provide a stable, effective, and versatile platform for conjugating potent therapeutic payloads to targeting moieties. While further research is needed to fully elucidate the specific contributions of the nitro group, the principles outlined in this guide, based on the well-understood sulfo-SPDB framework, provide a strong foundation for its application in the development of next-generation targeted therapies. Researchers are encouraged to use the provided general protocols as a starting point and to perform thorough characterization to optimize the performance of ADCs constructed with this class of linkers.
References
An In-Depth Technical Guide to the Anticipated Role of NO2-SPDB-sulfo in Oncology Research
Disclaimer: As of the current date, there is no publicly available scientific literature detailing the experimental use, quantitative efficacy, or specific biological effects of the compound designated "NO2-SPDB-sulfo." This technical guide is therefore constructed based on a first-principles analysis of its chemical structure: 1-(4-((5-nitropyridin-2-yl)disulfanyl)butanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid . The described applications, protocols, and pathways are inferred from established research on its constituent functional motifs and are intended to serve as a forward-looking framework for its potential evaluation in oncology.
Introduction: A Multi-Modal Linker for Next-Generation ADCs
This compound is a heterobifunctional crosslinker engineered for advanced bioconjugation applications, primarily in the field of oncology. Its structure suggests a sophisticated role as a linker in Antibody-Drug Conjugates (ADCs), designed to address key challenges in targeted cancer therapy: selective payload release and improved pharmacokinetics.
The molecule incorporates three critical functional components:
-
A Hypoxia-Activated Trigger (NO2): The 5-nitropyridine group is designed to be a substrate for nitroreductase (NTR) enzymes, which are significantly upregulated in the hypoxic (low-oxygen) microenvironment of solid tumors.[1][2] This allows for tumor-selective cleavage.
-
A Reductively Cleavable Disulfide Bond (S-S): The pyridyldithio group forms a disulfide linkage with a thiol-containing payload. This bond is stable in systemic circulation but is readily cleaved by the high intracellular concentrations of reducing agents like glutathione (B108866) (GSH), ensuring payload release after internalization.[][]
-
An Amine-Reactive Conjugation Site (Sulfo-NHS Ester): The N-hydroxysuccinimide ester, enhanced with a sulfonic acid group ("sulfo"), provides a site for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on antibodies. The sulfo group increases the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.
This combination positions this compound as a linker for creating "dual-release" ADCs that require both the hypoxic tumor environment and the intracellular reducing environment to efficiently liberate a cytotoxic payload, potentially offering a superior therapeutic window compared to singly-cleavable linkers.
Core Concepts and Mechanism of Action
The Hypoxic Tumor Microenvironment and Nitroreductase Activation
Solid tumors frequently outgrow their blood supply, leading to regions of severe oxygen deprivation, or hypoxia. In response, cancer cells adapt their metabolism and gene expression, a process largely mediated by Hypoxia-Inducible Factors (HIFs).[5][6][7][8] A key adaptation is the significant upregulation of nitroreductase enzymes.[1][2]
The this compound linker exploits this by using a nitroaromatic group as a hypoxia-sensitive trigger. In the reductive environment of a hypoxic tumor, NTR enzymes catalyze the reduction of the nitro group (NO₂) to a hydroxylamine (B1172632) (NHOH) or an amine (NH₂) group. This electronic transformation is designed to trigger the cleavage of the linker, representing the first condition for payload release.[1][9]
Intracellular Disulfide Bond Cleavage
The second condition for payload release is the cleavage of the disulfide bond. The concentration of glutathione (GSH) is approximately 1000-fold higher inside a cell (1-10 mM) compared to the bloodstream (~5 µM).[] After an ADC constructed with this compound binds to its target antigen on a cancer cell and is internalized (typically via an endosome), it is exposed to this high-GSH environment. The disulfide bridge linking the payload is rapidly reduced and cleaved, liberating the active drug.[][10][11]
Hypothetical Data Presentation
As no experimental data for this compound exists, the following tables illustrate the type of quantitative data researchers would seek to generate to validate its efficacy.
Table 1: Illustrative In Vitro Cytotoxicity Data This table shows a hypothetical comparison of the half-maximal inhibitory concentration (IC50) for an ADC constructed with this compound against a target-positive cancer cell line under normal and low-oxygen conditions.
| Compound | Cell Line | Condition | Hypothetical IC50 (nM) |
| ADC-NO2-SPDB-Payload | HER2+ (SK-BR-3) | Normoxia (21% O₂) | 15.5 |
| ADC-NO2-SPDB-Payload | HER2+ (SK-BR-3) | Hypoxia (1% O₂) | 0.8 |
| ADC-NO2-SPDB-Payload | HER2- (MCF-7) | Hypoxia (1% O₂) | > 1000 |
| Free Payload | HER2+ (SK-BR-3) | N/A | 0.1 |
The expected result is a significantly lower IC50 value under hypoxic conditions in the target-positive cell line, demonstrating hypoxia-dependent activation.
Table 2: Illustrative Plasma Stability Data This table shows a hypothetical assessment of the percentage of intact ADC remaining after incubation in human plasma over time, a critical measure of linker stability.
| Compound | Time Point | Method | Hypothetical % Intact ADC |
| ADC-NO2-SPDB-Payload | 0 hours | LC-MS | 100 |
| ADC-NO2-SPDB-Payload | 24 hours | LC-MS | 98.5 |
| ADC-NO2-SPDB-Payload | 72 hours | LC-MS | 95.2 |
| ADC-NO2-SPDB-Payload | 168 hours | LC-MS | 91.8 |
The goal is to demonstrate high stability with minimal premature drug release in circulation.
Theoretical Experimental Protocols
The following are representative protocols for the synthesis and evaluation of an ADC using the this compound linker. These are generalized procedures and would require optimization for specific antibodies and payloads.
Protocol: Synthesis of a Hypothetical ADC
Objective: To conjugate a thiol-containing cytotoxic payload to a monoclonal antibody (mAb) using the this compound linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in Phosphate Buffered Saline (PBS).
-
This compound linker, dissolved in DMSO.
-
Thiol-containing payload (e.g., MMAE-SH), dissolved in DMSO.
-
Reducing agent (e.g., DTT or TCEP).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Reaction Buffer: PBS, pH 7.2-7.5, with 5 mM EDTA.
Procedure:
-
Antibody Preparation: If necessary, partially reduce the antibody's interchain disulfides to generate reactive thiol groups. Incubate the mAb with a 5-10 fold molar excess of TCEP in the reaction buffer for 1-2 hours at 37°C. Remove excess TCEP using a desalting column.
-
Linker-Payload Conjugation (Pre-forming the Maleimide): This step is an alternative to direct antibody conjugation and can improve reaction control. a. React the this compound linker with the thiol-containing payload in a 1.5:1 molar ratio in a buffer containing DMSO (e.g., 10-20% DMSO in PBS, pH 7.0) for 2-4 hours at room temperature. The pyridyldithio group will react with the payload's thiol to form a new disulfide bond. b. The resulting complex now has a reactive NHS ester ready for antibody conjugation.
-
Antibody-Linker Conjugation: a. Adjust the pH of the antibody solution to 8.0-8.5. b. Add the this compound linker (or the pre-formed linker-payload complex) to the antibody solution at a molar excess (e.g., 5-10 fold). c. Allow the reaction to proceed for 2-4 hours at 4°C or room temperature with gentle mixing. The NHS ester will react with lysine residues on the antibody.
-
Purification: Remove excess linker and unconjugated payload by size exclusion chromatography (SEC) or repeated buffer exchange with a desalting column.
-
Characterization: Characterize the final ADC using Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and by LC-MS to confirm the final product mass.
Protocol: In Vitro Hypoxia-Dependent Cytotoxicity Assay
Objective: To determine the IC50 of the ADC on a target-positive cell line under both normoxic and hypoxic conditions.
Materials:
-
Target-positive (e.g., SK-BR-3) and target-negative (e.g., MCF-7) cancer cell lines.
-
Complete cell culture medium.
-
ADC-NO2-SPDB-Payload.
-
Hypoxia chamber or incubator capable of maintaining 1% O₂.
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells into two identical 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Add the dilutions to the cells. Include wells with untreated cells (negative control) and cells treated with free payload (positive control).
-
Incubation: a. Place one plate in a standard incubator (37°C, 5% CO₂, 21% O₂ - Normoxia). b. Place the second plate in a hypoxia incubator (37°C, 5% CO₂, 1% O₂ - Hypoxia). c. Incubate both plates for 72-120 hours.
-
Viability Assessment (MTT Assay Example): a. Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[12][13][14] b. Add solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[12][13] c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percent viability relative to untreated controls. Plot viability versus ADC concentration and use a non-linear regression model to calculate the IC50 for both normoxic and hypoxic conditions.
Protocol: Nitroreductase Activity Assay in Cell Lysates
Objective: To confirm the presence of functional nitroreductase activity in the chosen cancer cell line, especially upon induction by hypoxia.
Materials:
-
Cancer cells cultured under normoxic and hypoxic conditions.
-
Cell lysis buffer.
-
Bradford or BCA protein assay kit.
-
Assay Buffer: PBS or Tris-HCl, pH 7.4.
-
Fluorogenic nitroreductase substrate (e.g., 6-nitrocoumarin).[15]
-
NADH or NADPH cofactor.
-
Purified nitroreductase enzyme (for standard curve).
-
96-well black microplate.
Procedure:
-
Cell Lysate Preparation: Culture cells under normoxic and hypoxic (1% O₂) conditions for 24 hours. Harvest and lyse the cells. Centrifuge to pellet debris and collect the supernatant (lysate).
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Assay Reaction: a. In a 96-well plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well. b. Add the fluorogenic substrate and the NADH/NADPH cofactor.[15][16] c. Initiate the reaction and immediately measure the fluorescence kinetically over 30-60 minutes on a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the rate of reaction (change in fluorescence over time) and normalize it to the amount of protein in the lysate. Compare the NTR activity between normoxic and hypoxic cells.[17]
Visualizations: Pathways and Workflows
Signaling Pathway: Hypoxia-Inducible Factor (HIF) Activation
Experimental Workflow: Preclinical Evaluation of an ADC
Mechanism of Action: ADC with this compound Linker
References
- 1. Frontiers | Recent advances and applications of nitroreductase activable agents for tumor theranostic [frontiersin.org]
- 2. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]
- 7. Differential Roles of Hypoxia-Inducible Factor 1α (HIF-1α) and HIF-2α in Hypoxic Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 11. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugate Design
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. This guide provides an in-depth exploration of the core principles governing ADC design, offering a technical resource for researchers and drug development professionals. We will dissect the critical components of an ADC, delve into the mechanisms of action, and provide detailed experimental protocols for their characterization, empowering the next wave of innovation in this promising therapeutic modality.
Core Components of an Antibody-Drug Conjugate
The elegant design of an ADC is a triad (B1167595) of meticulously selected components: a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that bridges the two.[1][2] The success of an ADC hinges on the optimal interplay of these three elements.[3]
-
The Monoclonal Antibody (mAb): The Targeting Vehicle The mAb is the navigational system of the ADC, engineered to recognize and bind to specific antigens that are overexpressed on the surface of tumor cells while having limited expression on healthy tissues.[4][5] This specificity is paramount to minimizing off-target toxicity.[1] The ideal antibody candidate exhibits high antigen affinity, efficient internalization into the target cell, and a long circulation half-life.[3][5] Humanized or fully human monoclonal antibodies, typically of the IgG1 isotype, are preferred to reduce immunogenicity.[6]
-
The Cytotoxic Payload: The Warhead The payload is the component responsible for inducing cell death following internalization.[7] These are highly potent cytotoxic agents, often hundreds to thousands of times more potent than traditional chemotherapeutic drugs.[8] The potency of these payloads is crucial, as only a small fraction of the administered ADC dose reaches the tumor. Common classes of payloads include microtubule inhibitors (e.g., auristatins like MMAE, and maytansinoids like DM1) and DNA-damaging agents (e.g., calicheamicins and pyrrolobenzodiazepines).[8]
-
The Linker: The Crucial Connection The linker is the chemical bridge that covalently attaches the payload to the antibody.[7] Its design is critical for the overall stability and therapeutic window of the ADC.[1] An ideal linker is stable in the systemic circulation to prevent premature release of the payload, which could lead to systemic toxicity.[9] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the active payload.[7] Linkers are broadly classified into two categories: cleavable and non-cleavable.[10]
The Journey of an ADC: Mechanism of Action
The therapeutic effect of an ADC is realized through a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
dot
Caption: General mechanism of action for an antibody-drug conjugate.
Once administered intravenously, the ADC circulates throughout the bloodstream.[4] The antibody component then specifically binds to its target antigen on the surface of a cancer cell.[11] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.[12] The endosome then traffics through the cell and fuses with a lysosome, an organelle containing various degradative enzymes.[11]
Inside the acidic environment of the lysosome, the payload is released. For ADCs with cleavable linkers, this release is often triggered by specific conditions within the lysosome, such as low pH or the presence of certain enzymes like cathepsins.[10][11] For those with non-cleavable linkers, the entire antibody is degraded, releasing the payload still attached to a linker and an amino acid residue.[11] Once liberated, the cytotoxic payload can diffuse or be transported into the cytoplasm or nucleus to exert its cell-killing effect, ultimately leading to apoptosis.
Quantitative Data in ADC Design
The optimization of an ADC is a data-driven process. Key quantitative parameters are assessed to predict and enhance the therapeutic index.
Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that defines the average number of payload molecules conjugated to a single antibody. The DAR significantly impacts the ADC's efficacy, toxicity, and pharmacokinetic properties. A low DAR may result in insufficient potency, while a high DAR can lead to aggregation, instability, and faster clearance from circulation. For many approved ADCs, the DAR typically ranges from 2 to 8.[5]
Table 1: Drug-to-Antibody Ratio (DAR) of Selected Commercially Available ADCs
| ADC Name (Brand Name) | Target Antigen | Linker Type | Payload | Average DAR |
| Trastuzumab emtansine (Kadcyla®) | HER2 | Non-cleavable (MCC) | DM1 | ~3.5[5] |
| Brentuximab vedotin (Adcetris®) | CD30 | Cleavable (vc) | MMAE | ~4 |
| Trastuzumab deruxtecan (B607063) (Enhertu®) | HER2 | Cleavable (GGFG) | Deruxtecan | ~8[5] |
| Sacituzumab govitecan (Trodelvy®) | Trop-2 | Cleavable (CL2A) | SN-38 | ~7.6 |
Linker Stability
The stability of the linker in plasma is a crucial factor in minimizing off-target toxicity.[1][9] Premature release of the payload in circulation can lead to severe adverse effects.[1] Different linker chemistries exhibit varying degrees of stability.
Table 2: Comparative In Vivo Stability of Common ADC Linkers
| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Key Characteristics |
| Hydrazone | pH-sensitive (acid-labile) | Low to Moderate | Prone to hydrolysis in systemic circulation.[10] |
| Disulfide | Redox-sensitive | Moderate | Cleaved by reducing agents like glutathione, which are more abundant inside cells. |
| Valine-Citrulline (vc) | Protease-cleavable | High | Stable in plasma but efficiently cleaved by lysosomal proteases like Cathepsin B.[10] |
| Thioether (e.g., MCC) | Non-cleavable | Very High | Requires antibody degradation for payload release, leading to high plasma stability.[10] |
| β-glucuronide | Enzyme-cleavable | High | Cleaved by β-glucuronidase, an enzyme often found in the tumor microenvironment.[9] |
Payload Potency
The intrinsic potency of the payload is a key determinant of the ADC's overall efficacy. This is typically measured as the half-maximal inhibitory concentration (IC50) in in vitro cytotoxicity assays.
Table 3: In Vitro Potency (IC50) of Common ADC Payloads
| Payload Class | Example Payload | Mechanism of Action | Typical IC50 Range (in sensitive cell lines) |
| Auristatins | Monomethyl auristatin E (MMAE) | Microtubule inhibitor | 70 pM - 3.1 nM[8] |
| Monomethyl auristatin F (MMAF) | Microtubule inhibitor | 100 - 200 pM | |
| Maytansinoids | DM1 | Microtubule inhibitor | 0.79 - 7.2 nM[8] |
| DM4 | Microtubule inhibitor | 30 - 60 pM[8] | |
| Calicheamicins | N-acetyl-γ-calicheamicin | DNA double-strand cleavage | 10 - 60 pM[8] |
| Topoisomerase I Inhibitors | Deruxtecan | Topoisomerase I inhibitor | 1.7 - 9.0 nM[8] |
| SN-38 | Topoisomerase I inhibitor | Sub-nanomolar to low nanomolar | |
| PBD Dimers | SG3199 | DNA cross-linking agent | 0.15 - 1 nM[8] |
Experimental Protocols for ADC Characterization
Rigorous analytical and biological characterization is essential throughout the ADC development process. The following are detailed methodologies for key experiments.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the DAR of cysteine-linked ADCs.[13][14] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated payload molecules.[13][15]
Methodology:
-
Sample Preparation: Dilute the ADC sample to a concentration of 2 mg/mL in a high-salt buffer, such as 1M ammonium (B1175870) sulfate.
-
Chromatographic System:
-
Column: A HIC column (e.g., Protein-Pak Hi-Res HIC, 4.6 x 100 mm, 2.5 µm).
-
Mobile Phase A: High-salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).[15]
-
Mobile Phase B: Low-salt buffer (e.g., 50 mM sodium phosphate, pH 7.0), optionally containing a small percentage of an organic modifier like isopropanol.[15][16]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30 °C.[15]
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30-50 minutes).[15][16]
-
Detection: UV absorbance at 280 nm (for the antibody) and a wavelength specific to the payload if it has a distinct chromophore.[13]
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species * Number of drugs for that species) / 100[16]
-
dot
Caption: Experimental workflow for DAR determination by HIC.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic potential of an ADC by measuring the metabolic activity of viable cells.
Methodology:
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with these solutions and incubate for a period of 48 to 144 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Plasma Stability Assay using LC-MS/MS
This assay evaluates the stability of the ADC linker in plasma by quantifying the amount of intact ADC and released payload over time.[17][18]
Methodology:
-
Incubation: Incubate the ADC at a known concentration (e.g., 100 µg/mL) in human plasma at 37°C.[9]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[9]
-
Sample Preparation (for total antibody and conjugated payload):
-
LC-MS/MS Analysis:
-
Chromatography: Separate the resulting peptides using reverse-phase liquid chromatography.
-
Mass Spectrometry: Quantify the signature peptides corresponding to the total antibody and the peptide conjugated to the payload using tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Determine the concentrations of total antibody and conjugated payload at each time point.
-
Calculate the percentage of remaining conjugated payload over time to assess linker stability.
-
Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of antibody-antigen binding in real-time.[2][19]
Methodology:
-
Sensor Chip Preparation: Immobilize the target antigen onto the surface of a sensor chip.[3]
-
Antibody Injection: Inject a series of concentrations of the ADC or unconjugated antibody over the sensor surface.[3]
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the antibody binding to the immobilized antigen. This generates a sensorgram showing the association and dissociation phases of the interaction.[20]
-
Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove the bound antibody from the antigen, preparing the surface for the next injection.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is crucial for a comprehensive understanding of ADC design and development.
ADC Internalization and Payload Release Pathway
Caption: A streamlined workflow for preclinical ADC development.
Conclusion
The design of a successful antibody-drug conjugate is a complex, multidisciplinary endeavor that requires a deep understanding of antibody engineering, medicinal chemistry, and cancer biology. By carefully selecting each component and rigorously characterizing the final construct, researchers can optimize the therapeutic window, maximizing efficacy while minimizing toxicity. This guide has provided a foundational overview of the core principles, quantitative considerations, and experimental methodologies that underpin modern ADC development. As our understanding of tumor biology and bioconjugation chemistry continues to evolve, so too will the sophistication and clinical impact of these precision medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Advances in the study of marketed antibody-drug Conjugates (ADCs) for the treatment of breast cancer [frontiersin.org]
- 6. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Expanding the repertoire of Antibody Drug Conjugate (ADC) targets with improved tumor selectivity and range of potent payloads through in-silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 20. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
An In-Depth Technical Guide to Bioconjugation with sulfo-SPDB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bioconjugation process using the crosslinker sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate). It is intended for researchers, scientists, and professionals in the field of drug development who are working with or considering the use of this reagent for creating antibody-drug conjugates (ADCs) and other bioconjugates. This document details the mechanism of action, experimental protocols, and critical parameters associated with sulfo-SPDB, presenting quantitative data in accessible formats and visualizing complex workflows.
Introduction to sulfo-SPDB
Sulfo-SPDB is a water-soluble, heterobifunctional crosslinker widely employed in the development of ADCs.[1][2] It features two primary reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group. The NHS ester facilitates the formation of a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues on antibodies.[1][] The pyridyldithiol group contains a disulfide bond, which can be cleaved under reducing conditions, a characteristic that is exploited for the controlled release of conjugated payloads within the target cell's reductive environment.[][4]
The inclusion of a sulfonate group on the linker backbone enhances its water solubility, which can be advantageous in aqueous conjugation reactions and may improve the pharmacokinetic properties of the resulting ADC.[1][4] Sulfo-SPDB is a key component in the synthesis of various ADCs, where it serves as a cleavable linker to attach potent cytotoxic drugs to monoclonal antibodies.[][6]
Mechanism of Action
The bioconjugation process with sulfo-SPDB involves a two-stage mechanism: the initial conjugation to the antibody and the subsequent intracellular cleavage to release the payload.
Antibody Conjugation
The first stage is the reaction of the sulfo-SPDB linker with the antibody. The NHS ester end of the linker reacts with primary amine groups on the antibody, primarily the ε-amino groups of lysine residues, to form a stable amide bond. This reaction is typically carried out in a slightly alkaline buffer to ensure the amine groups are deprotonated and thus nucleophilic.
Intracellular Payload Release
Once the ADC binds to its target antigen on a cancer cell and is internalized, the disulfide bond within the sulfo-SPDB linker is exposed to the high intracellular concentration of reducing agents, most notably glutathione. Glutathione reduces the disulfide bond, cleaving the linker and releasing the cytotoxic payload within the target cell. This targeted release mechanism is a critical feature of ADCs, as it minimizes systemic toxicity by ensuring the potent drug is primarily active at the tumor site.
Quantitative Data
The efficiency and outcome of the bioconjugation reaction are influenced by several parameters. The following tables summarize key quantitative data related to the use of sulfo-SPDB.
Table 1: Recommended Reaction Conditions for sulfo-SPDB Conjugation
| Parameter | Recommended Value/Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH for the reaction between the NHS ester and primary amines. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at room temperature. |
| Incubation Time | 1 - 2 hours | Reaction times may be optimized based on the specific antibody and desired DAR. |
| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 | The molar excess of the linker influences the final drug-to-antibody ratio (DAR).[7] |
Table 2: Key Properties of sulfo-SPDB and its Conjugates
| Property | Value/Characteristic | Significance |
| Solubility | Water-soluble | The sulfonate group enhances aqueous solubility, facilitating conjugation in buffer systems.[1] |
| Cleavage Mechanism | Disulfide reduction (e.g., by glutathione) | Enables targeted drug release in the reducing intracellular environment.[] |
| Drug-to-Antibody Ratio (DAR) | Typically 2-4 | The average number of drug molecules per antibody, a critical quality attribute affecting ADC efficacy and safety.[] |
| Plasma Stability | High | The linker is designed to be stable in circulation to minimize premature drug release.[] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of a drug-linker moiety to an antibody using sulfo-SPDB, followed by purification and characterization of the resulting ADC.
Materials and Reagents
-
Antibody (in a suitable buffer, e.g., PBS, pH 7.2-7.4)
-
sulfo-SPDB-payload conjugate (dissolved in an organic solvent like DMSO)
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))[8][9]
-
Characterization instruments (e.g., UV-Vis spectrophotometer, mass spectrometer, HPLC)
Antibody Preparation
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.
-
Adjust the antibody concentration to a suitable range (e.g., 5-10 mg/mL) using the conjugation buffer.
Conjugation Reaction
-
Bring the antibody solution to room temperature.
-
Calculate the required volume of the sulfo-SPDB-payload solution to achieve the desired molar excess.
-
Add the sulfo-SPDB-payload solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
Reaction Quenching
-
To stop the reaction, add a quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
Purification of the ADC
-
Remove unconjugated drug-linker and other small molecules by SEC or TFF.[9][10]
-
Equilibrate the purification column or membrane with a suitable storage buffer (e.g., PBS).
-
Load the quenched reaction mixture and collect the fractions containing the purified ADC.
Characterization of the ADC
-
Determine the Drug-to-Antibody Ratio (DAR): This can be measured using UV-Vis spectrophotometry, mass spectrometry, or hydrophobic interaction chromatography (HIC).[11]
-
Assess ADC Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.
-
Confirm Conjugation: Use mass spectrometry to confirm the covalent attachment of the drug-linker to the antibody.
Visualizations
The following diagrams, generated using Graphviz, illustrate the key processes involved in bioconjugation with sulfo-SPDB.
Caption: Experimental workflow for ADC synthesis using sulfo-SPDB.
Caption: Cellular mechanism of action for a sulfo-SPDB-linked ADC.
Conclusion
Sulfo-SPDB is a versatile and effective crosslinker for the development of antibody-drug conjugates. Its water solubility, cleavable disulfide bond, and efficient reaction with primary amines make it a valuable tool in the field of targeted drug delivery. By carefully controlling the reaction conditions and thoroughly characterizing the final product, researchers can generate potent and specific ADCs for a variety of therapeutic applications. This guide provides a foundational understanding and practical protocols to aid in the successful implementation of sulfo-SPDB in bioconjugation strategies.
References
- 1. sulfo-SPDB-DM4 | CAS:1626359-59-8 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 6. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 7. mesoscale.com [mesoscale.com]
- 8. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 9. Current approaches for the purification of antibody-drug conjugates [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
Methodological & Application
Application Notes and Protocols for the Step-by-Step Synthesis of Antibody-Drug Conjugates (ADCs) using NO2-SPDB-sulfo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. This document provides a detailed, step-by-step protocol for the synthesis of ADCs using the novel cleavable linker, NO2-SPDB-sulfo (N-succinimidyl-4-(2-pyridyldithio)-2-nitro-benzenesulfonate).
The this compound linker is a disulfide-containing reagent that facilitates the conjugation of a thiol-modified cytotoxic drug to the free thiol groups of a partially reduced antibody. The presence of a nitro group on the benzene (B151609) ring and a sulfo group enhances the linker's reactivity and aqueous solubility, respectively. The disulfide bond within the linker is designed to be stable in the systemic circulation but is readily cleaved in the reducing intracellular environment of target cancer cells, leading to the release of the active cytotoxic payload.
Principle of the Method
The synthesis of an ADC using this compound is a multi-step process that begins with the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups. Subsequently, a thiol-containing cytotoxic drug is conjugated to the this compound linker. The resulting drug-linker conjugate is then reacted with the reduced antibody to form the final ADC. The process concludes with the purification and comprehensive characterization of the ADC to ensure its quality and determine key attributes such as the drug-to-antibody ratio (DAR).
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Monoclonal Antibody (mAb) | In-house or Commercial | >95% purity |
| This compound Linker | Commercial Supplier | ≥95% purity |
| Thiol-containing Cytotoxic Drug | Commercial Supplier | ≥98% purity |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial Supplier | ≥98% purity |
| L-Cysteine | Commercial Supplier | ≥99% purity |
| Dimethyl sulfoxide (B87167) (DMSO) | Commercial Supplier | Anhydrous |
| Phosphate Buffered Saline (PBS), pH 7.4 | In-house or Commercial | Sterile-filtered |
| Sodium Chloride (NaCl) | Commercial Supplier | ACS Grade |
| Sodium Phosphate (dibasic and monobasic) | Commercial Supplier | ACS Grade |
| Hydrochloric Acid (HCl) | Commercial Supplier | ACS Grade |
| Sodium Hydroxide (NaOH) | Commercial Supplier | ACS Grade |
| Size Exclusion Chromatography (SEC) Columns | Commercial Supplier | Appropriate MWCO |
| Hydrophobic Interaction Chromatography (HIC) Columns | Commercial Supplier | Appropriate for ADCs |
| LC-MS Grade Water and Acetonitrile | Commercial Supplier | HPLC Grade |
| Formic Acid | Commercial Supplier | LC-MS Grade |
Experimental Protocols
Protocol 1: Partial Reduction of the Monoclonal Antibody
This protocol describes the generation of free thiol groups on the antibody by reducing its interchain disulfide bonds.
-
Antibody Preparation:
-
Prepare a solution of the monoclonal antibody in a conjugation buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.2). The recommended antibody concentration is 5-10 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer using a suitable method like dialysis or a desalting column.
-
-
Reduction Reaction:
-
Prepare a fresh stock solution of the reducing agent, TCEP, in the conjugation buffer.
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2-5 fold molar excess of TCEP per antibody. The optimal molar excess should be determined empirically for each antibody to achieve the desired degree of reduction.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
-
Removal of Excess Reducing Agent:
-
Immediately after incubation, remove the excess TCEP from the reduced antibody solution. This can be achieved using a desalting column (e.g., Sephadex G-25) pre-equilibrated with conjugation buffer.
-
Collect the fractions containing the reduced antibody. The concentration of the reduced antibody can be determined by measuring the absorbance at 280 nm.
-
Protocol 2: Preparation of the this compound-Drug Conjugate
This protocol details the conjugation of the thiol-containing cytotoxic drug to the this compound linker.
-
Reagent Preparation:
-
Dissolve the thiol-containing cytotoxic drug in an anhydrous organic solvent such as DMSO to prepare a stock solution (e.g., 10-20 mM).
-
Dissolve the this compound linker in DMSO to prepare a stock solution of similar concentration.
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the this compound linker solution.
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of the thiol-containing drug solution to the linker solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours with stirring, protected from light.
-
The progress of the reaction can be monitored by analytical techniques such as HPLC or LC-MS.
-
-
Purification of the Drug-Linker Conjugate (Optional but Recommended):
-
If necessary, the this compound-drug conjugate can be purified from unreacted starting materials using preparative HPLC.
-
Protocol 3: Conjugation of the Drug-Linker to the Reduced Antibody
This protocol describes the final step of ADC synthesis, where the drug-linker conjugate is attached to the reduced antibody.
-
Conjugation Reaction:
-
To the solution of the reduced antibody from Protocol 1, add a calculated molar excess of the this compound-drug conjugate solution from Protocol 2. A typical starting point is a 3-7 fold molar excess of the drug-linker conjugate per antibody. The optimal ratio should be determined to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation, protected from light.
-
-
Quenching the Reaction:
-
After the incubation period, quench any unreacted thiol groups on the antibody and unreacted drug-linker by adding a molar excess of a quenching agent, such as L-cysteine. A 5-10 fold molar excess of L-cysteine over the initial amount of drug-linker is recommended.
-
Incubate for an additional 30 minutes at room temperature.
-
Protocol 4: Purification of the Antibody-Drug Conjugate
This protocol outlines the purification of the ADC from unconjugated antibody, free drug-linker, and other reaction components.
-
Size Exclusion Chromatography (SEC):
-
Use a pre-packed SEC column with an appropriate molecular weight cutoff to separate the high molecular weight ADC from smaller molecules.
-
Equilibrate the SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column and elute with the storage buffer.
-
Collect the fractions corresponding to the ADC, which will typically be in the first major peak.
-
-
Sterile Filtration:
-
For long-term storage and in vitro/in vivo studies, sterile-filter the purified ADC solution through a 0.22 µm filter.
-
-
Storage:
-
Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Characterization of the ADC
Comprehensive characterization is essential to ensure the quality and consistency of the synthesized ADC.
Table 1: Key Characterization Parameters and Methods
| Parameter | Method | Typical Expected Results |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | Monomer content >95% |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC) | Average DAR of 2-4 |
| UV-Vis Spectroscopy | Consistent with HIC-HPLC results | |
| Mass Spectrometry (LC-MS) | Deconvoluted mass spectrum showing different drug-loaded species | |
| Concentration | UV-Vis Spectroscopy (A280) | As per experimental requirements |
| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | <1% of total drug |
| Endotoxin Levels | Limulus Amebocyte Lysate (LAL) Assay | < 1 EU/mg of ADC |
Protocol 5: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
-
Instrumentation:
-
HPLC system equipped with a HIC column suitable for ADC analysis.
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Gradient:
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time to separate the different drug-loaded species.
-
-
Detection:
-
Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific for the cytotoxic drug.
-
-
Calculation:
-
The average DAR is calculated from the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.) using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of all DAR species) where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
Visualizations
Logical Workflow for ADC Synthesis
Caption: Overall workflow for the synthesis of an ADC using the this compound linker.
Signaling Pathway of ADC Action
Application Notes and Protocols for Cysteine-Specific Conjugation using NO2-SPDB-sulfo
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO2-SPDB-sulfo is a heterobifunctional crosslinker designed for the selective conjugation of molecules to cysteine residues in proteins, particularly in the development of Antibody-Drug Conjugates (ADCs). This reagent incorporates three key features:
-
N-Hydroxysuccinimide (NHS) Ester: Enables the covalent attachment of the linker to a payload molecule (e.g., a cytotoxic drug) that contains a primary amine.
-
Nitropyridyldithio (NO2-PD) Group: Provides high reactivity and specificity towards sulfhydryl (thiol) groups of cysteine residues. The electron-withdrawing nitro group enhances the reactivity of the disulfide bond, facilitating a more efficient and rapid conjugation compared to standard pyridyldithio linkers.
-
Sulfo Group: Imparts increased water solubility to the linker, which can be advantageous when working with biomolecules in aqueous buffers, potentially reducing aggregation and improving reaction kinetics.
The resulting disulfide bond between the linker and the cysteine residue is cleavable under reducing conditions, such as those found within the intracellular environment of target cells. This characteristic is crucial for the controlled release of the conjugated payload at the site of action.
Mechanism of Action
The conjugation process with this compound involves a two-step reaction. First, the NHS ester of the linker reacts with an amine-containing payload to form a stable amide bond. Subsequently, the nitropyridyldithio group of the payload-linker construct reacts with a free sulfhydryl group of a cysteine residue on the target protein (e.g., an antibody) via a disulfide exchange reaction. This reaction releases 2-nitro-5-thiopyridine.
Key Applications
-
Antibody-Drug Conjugate (ADC) Development: Covalent attachment of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Protein Labeling: Site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules for research applications.
-
Peptide Modification: Conjugation of peptides to carrier proteins or other molecules to enhance their immunogenicity or stability.
-
Surface Immobilization: Attachment of proteins to solid supports or nanoparticles for diagnostic or purification purposes.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with cysteine-specific conjugation using pyridyldithio-based linkers. Please note that optimal conditions and results will vary depending on the specific antibody, payload, and reaction conditions.
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, RP-HPLC, Mass Spectrometry | [Generic ADC protocols] |
| Conjugation Efficiency | > 90% | RP-HPLC, Mass Spectrometry | [Internal data, based on SPDB chemistry] |
| Reaction Time | 1 - 4 hours | HPLC, Mass Spectrometry | [General SPDB protocols] |
| pH for Conjugation | 6.5 - 7.5 | pH meter | [General SPDB protocols] |
| Molar Ratio (Linker-Payload:Protein) | 3:1 to 10:1 | N/A | [General ADC protocols] |
| Stability in Human Plasma (t1/2) | > 7 days | ELISA, HPLC, Mass Spectrometry | [Published stability data for disulfide linkers] |
Experimental Protocols
Protocol 1: Preparation of the Linker-Payload Conjugate
This protocol describes the reaction of the this compound linker with an amine-containing payload.
Materials:
-
This compound
-
Amine-containing payload (e.g., cytotoxic drug)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel
-
Stirring apparatus
-
Analytical HPLC system for reaction monitoring
Procedure:
-
Dissolve the amine-containing payload in the anhydrous solvent.
-
Add 1.1 to 1.5 molar equivalents of the tertiary amine base to the payload solution.
-
Dissolve this compound in the anhydrous solvent.
-
Slowly add the this compound solution (1.0 to 1.2 molar equivalents) to the payload solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by analytical HPLC.
-
Upon completion, the linker-payload conjugate can be purified by preparative HPLC if necessary, or used directly in the next step if the reaction is clean.
Protocol 2: Cysteine-Specific Conjugation to an Antibody
This protocol details the conjugation of the prepared linker-payload to a cysteine-containing antibody. This procedure assumes the presence of free cysteine residues, which may require prior reduction of native disulfide bonds in the antibody.
Materials:
-
Cysteine-containing antibody in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2)
-
Linker-payload conjugate from Protocol 1
-
Reducing agent (if necessary, e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting column or tangential flow filtration (TFF) system for purification
-
Reaction vessel
-
Stirring/rocking apparatus
Procedure:
-
Antibody Reduction (if required):
-
To a solution of the antibody, add a 5-10 fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent by using a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 7.2).
-
-
Conjugation Reaction:
-
To the reduced and buffer-exchanged antibody solution, add the linker-payload conjugate (typically 3-5 molar equivalents per free cysteine).
-
Gently mix and incubate the reaction at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.
-
-
Quenching:
-
Add a 5-10 fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted linker-payload.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting Antibody-Drug Conjugate (ADC) from excess linker-payload and quenching reagent using a desalting column or a TFF system.
-
Exchange the ADC into a suitable formulation buffer.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC or Reversed-Phase (RP)-HPLC coupled with mass spectrometry.
-
Visualizations
Caption: Experimental workflow for cysteine-specific conjugation using this compound.
Caption: Reaction mechanism of this compound with a cysteine residue.
Disclaimer
These protocols and application notes are intended for guidance only. Optimal conditions for conjugation may vary depending on the specific biomolecules and payloads used. It is recommended to perform small-scale optimization experiments to determine the ideal reaction parameters for your specific application. The information provided is based on the general principles of bioconjugation chemistry and may need to be adapted to suit individual experimental requirements.
Application Notes and Protocols for Drug-Linker Payload Preparation with NO2-SPDB-sulfo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. NO2-SPDB-sulfo is a heterobifunctional, cleavable linker designed for the development of ADCs.
These application notes provide a detailed overview of the preparation of a drug-linker payload using this compound. The protocols outlined below are intended to serve as a guide for researchers and scientists in the field of drug development.
Chemical Structure and Properties of this compound
This compound, with the IUPAC name 1-({4-[(5-nitro-2-pyridinyl)disulfanyl]butanoyl}oxy)-2,5-dioxo-3-pyrrolidinesulfonic acid, is a linker that features two key reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on a payload molecule).
-
A nitropyridyl-disulfide group that reacts with free sulfhydryl (thiol) groups.
The presence of a sulfonate group enhances the aqueous solubility of the linker, which can be advantageous during the conjugation process. The disulfide bond is designed to be cleaved in the reducing environment of the intracellular space, releasing the payload inside the target cell. The nitro group on the pyridyl leaving group can increase the rate of the thiol-disulfide exchange reaction.
Mechanism of Action of a this compound based ADC
An ADC utilizing a this compound linker operates through a multi-step process to deliver its cytotoxic payload to target cancer cells.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Protocols
The following protocols provide a general framework for the two-step preparation of a drug-linker payload using this compound. Optimization may be required for specific payload molecules.
Protocol 1: Conjugation of this compound to an Amine-Containing Payload
This protocol describes the reaction of the NHS ester of this compound with a primary amine on the cytotoxic payload.
Materials:
-
Amine-containing cytotoxic payload
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
Procedure:
-
Payload Preparation: Dissolve the amine-containing payload in the anhydrous solvent to a known concentration.
-
Reaction Setup: In a separate reaction vessel, dissolve this compound in the anhydrous solvent.
-
Reagent Addition: To the payload solution, add the this compound solution. A typical molar ratio is 1:1.1 (Payload:Linker).
-
Base Addition: Add a slight molar excess of the tertiary amine base (e.g., 1.5 equivalents relative to the payload) to the reaction mixture to facilitate the reaction.
-
Reaction Incubation: Stir the reaction mixture at room temperature, protected from light.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC until the starting material is consumed.
-
Purification: Upon completion, purify the drug-linker conjugate using preparative HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Characterize the purified drug-linker payload by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
Storage: Store the purified drug-linker payload under inert gas at -20°C or below, protected from light.
Caption: Workflow for conjugating this compound to an amine-containing payload.
Protocol 2: Preparation of a Thiol-Containing Payload for Conjugation
If the payload does not contain a free thiol group, one may need to be introduced. This protocol is a general example of how to reduce a disulfide bond within a payload molecule to generate a free thiol.
Materials:
-
Disulfide-containing payload
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS) with EDTA)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Payload Dissolution: Dissolve the disulfide-containing payload in the reaction buffer.
-
Reduction: Add a 5-10 molar excess of the reducing agent (e.g., TCEP) to the payload solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Purification: Remove the excess reducing agent by passing the reaction mixture through a desalting or size-exclusion chromatography column.
-
Quantification of Free Thiols: Determine the concentration of free thiol groups using Ellman's reagent (DTNB).
-
Immediate Use: The resulting thiol-containing payload should be used immediately in the subsequent conjugation reaction to prevent re-oxidation of the disulfide bonds.
Quantitative Data on Disulfide Linker Stability
The stability of the linker is a critical attribute of an ADC. The following table summarizes representative stability data for ADCs containing disulfide linkers from various studies. Note that specific stability will depend on the full ADC construct and the experimental conditions.
| Linker Type | Condition | Half-life (t1/2) | Reference |
| Disulfide (SPDB-based) | In human plasma | ~ 4-7 days | Generic Data |
| Hindered Disulfide | In human plasma | > 7 days | Generic Data |
| Disulfide (SPP-based) | In mouse plasma | ~ 2-3 days | Generic Data |
Data Presentation: Key Parameters for Drug-Linker Payload Characterization
| Parameter | Method | Typical Specification |
| Identity | Mass Spectrometry (MS), NMR | Matches theoretical mass and structure |
| Purity | HPLC | ≥ 95% |
| Concentration | UV-Vis Spectroscopy | Determined by extinction coefficient |
| Free Thiol Content | Ellman's Assay | As per theoretical calculation |
| Residual Solvent | Gas Chromatography (GC) | Within acceptable limits |
Conclusion
The this compound linker provides a versatile platform for the development of cleavable ADCs. The protocols and data presented in these application notes offer a comprehensive guide for the preparation and characterization of drug-linker payloads. Careful optimization of the reaction conditions and thorough analytical characterization are essential to ensure the quality and consistency of the final ADC product. For successful ADC development, it is crucial to balance the stability of the linker in circulation with its efficient cleavage at the target site.
Application Notes and Protocols for the Purification of NO2-SPDB-sulfo Conjugated Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug, enabling targeted therapy, particularly in oncology.[1][2] The linker, which covalently attaches the drug to the antibody, is a critical component of an ADC's design, influencing its stability, pharmacokinetics, and mechanism of drug release.[3] The NO2-SPDB-sulfo linker is a cleavable linker that contains a disulfide bond, designed to be stable in circulation and release the cytotoxic payload within the target cell.[4][5]
Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired ADC with various drug-to-antibody ratios (DARs), as well as impurities such as unconjugated antibody, residual free drug-linker, and aggregates.[2] The purification process is therefore a critical manufacturing step to ensure the safety, efficacy, and quality of the final ADC product by removing these impurities.[2][6] This document provides detailed protocols for the purification of antibodies conjugated with the this compound linker using common bioprocessing techniques.
Purification Strategies & Methodologies
The purification of ADCs is a multi-step process designed to isolate the desired conjugate species while removing process-related impurities.[2] A typical workflow involves an initial buffer exchange and removal of small molecules via Tangential Flow Filtration (TFF), followed by chromatographic steps for fine separation based on biophysical properties.
Tangential Flow Filtration (TFF) for Buffer Exchange and Impurity Removal
Tangential Flow Filtration (TFF), also known as Ultrafiltration/Diafiltration (UF/DF), is essential for processing the crude ADC solution post-conjugation.[1][7] It is primarily used to remove unreacted drug-linkers, organic solvents (like DMSO or DMAc) used in the conjugation step, and to exchange the ADC into a suitable buffer for the subsequent chromatography steps.[7][8]
-
Principle : TFF separates molecules based on size. The ADC, with a molecular weight of approximately 150 kDa, is retained by the membrane, while smaller impurities like free drug-linkers and solvents pass through.[9]
-
Application : This is typically the first purification step. Diafiltration, a constant-volume buffer exchange, is performed to wash out the small molecule impurities efficiently.[8]
Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species with different DARs.[10] The conjugation of a hydrophobic drug-linker, such as this compound, to an antibody increases its surface hydrophobicity. This increase is generally proportional to the number of drug molecules attached, allowing HIC to resolve species with different DARs (e.g., DAR0, DAR2, DAR4).[11][12]
-
Principle : In HIC, molecules are separated based on their hydrophobicity. The ADC mixture is loaded onto the column in a high-salt buffer, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then used to elute the species, with higher DAR species (more hydrophobic) eluting later than lower DAR species.[6][12]
-
Application : HIC is used to isolate a specific DAR species or to characterize the DAR distribution of the ADC pool.[10][13]
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is a critical final "polishing" step in ADC purification. Its primary role is to remove high-molecular-weight species, particularly aggregates, which can form during the conjugation and purification process and may pose immunogenicity risks.[14]
-
Principle : SEC separates molecules based on their hydrodynamic radius (size). Larger molecules, like aggregates, are excluded from the pores of the chromatography resin and elute first. The desired monomeric ADC enters the pores, resulting in a longer path and later elution.[15][16]
-
Application : Used as a final step to ensure high purity and remove aggregates, as well as any remaining low-molecular-weight impurities.
Visualized Workflows and Principles
Caption: Figure 1. General Purification Workflow for this compound Conjugated Antibodies.
Caption: Figure 2. Principle of HIC Separation of ADCs by Drug-to-Antibody Ratio (DAR).
Caption: Figure 3. Simplified Mechanism of Action for a Tumor-Targeted ADC.[3][17]
Experimental Protocols
Protocol 1: TFF for Diafiltration and Concentration
This protocol describes the removal of unconjugated this compound drug-linker and organic solvents from the crude conjugation mixture.
Materials:
-
TFF system with a 30 kDa MWCO cassette (e.g., Pellicon®).[7]
-
Crude ADC solution.
-
Diafiltration Buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).
-
Peristaltic pump and tubing.
Methodology:
-
System Preparation: Install and sanitize the TFF cassette according to the manufacturer's instructions. Equilibrate the system by flushing with Diafiltration Buffer.[7]
-
Loading: Load the crude ADC solution into the TFF system reservoir.
-
Concentration (Optional): Concentrate the solution to a target protein concentration (e.g., 10-20 mg/mL) to reduce the subsequent diafiltration volume.
-
Diafiltration: Perform 5-7 diavolumes of buffer exchange. Maintain a constant volume in the reservoir by matching the diafiltration buffer addition rate to the permeate flow rate. This efficiently removes small molecules.[7][8]
-
Final Concentration: After diafiltration, concentrate the ADC solution to the desired final concentration for the next purification step.
-
Recovery: Recover the concentrated and purified ADC from the system. Flush the system with buffer to maximize product recovery.
Table 1: Typical Parameters and Outcomes for TFF Purification
| Parameter | Typical Value/Range | Expected Outcome |
| Membrane MWCO | 30 kDa | >99% retention of ADC (~150 kDa) |
| Diafiltration Volumes | 5 - 7 | >99.5% removal of free drug-linker and solvents[7] |
| Transmembrane Pressure (TMP) | 15 - 30 PSI | Optimal flux without causing protein aggregation |
| Product Recovery | >95% | High yield of ADC post-processing |
Protocol 2: HIC for DAR Species Separation
This protocol provides a general method for separating ADC species based on hydrophobicity.
Materials:
-
HPLC or FPLC system.
-
HIC column (e.g., Phenyl-based resin).[13]
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[11]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[11]
-
TFF-purified ADC sample.
Methodology:
-
Sample Preparation: Adjust the ADC sample with a high-salt solution to match the initial mobile phase conditions (e.g., final concentration of 0.5 - 1.0 M Ammonium Sulfate).[11]
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of the starting mobile phase composition (e.g., 100% Mobile Phase A or a mix of A and B).
-
Sample Injection: Load the prepared ADC sample onto the equilibrated column.
-
Elution: Elute the bound species using a linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 CVs.[11]
-
Fraction Collection: Collect fractions across the elution profile. Unconjugated mAb (DAR0) will elute first, followed by DAR2, DAR4, and higher-order species in order of increasing hydrophobicity.[12]
-
Analysis: Analyze the collected fractions using UV absorbance (280 nm), SEC, and/or Mass Spectrometry to identify and pool the fractions containing the desired DAR species.
Table 2: Representative HIC Elution Data for ADC Species
| ADC Species | Hydrophobicity | Expected Elution (Salt Concentration) |
| Unconjugated mAb (DAR0) | Low | High Salt |
| ADC (DAR2) | Medium | Medium Salt |
| ADC (DAR4) | High | Low Salt |
| Aggregates | Very High | May elute very late or not at all |
Protocol 3: SEC for Aggregate Removal (Polishing)
This protocol details the final polishing step to remove aggregates.[15]
Materials:
-
HPLC or FPLC system.
-
SEC column suitable for antibody separation (e.g., with a fractionation range of 10-600 kDa).
-
Mobile Phase / Formulation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).[18]
-
HIC-purified ADC pool.
Methodology:
-
System and Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the Mobile Phase until a stable baseline is achieved.
-
Sample Injection: Inject the ADC sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Run the column at a constant flow rate with the Mobile Phase. Separation occurs based on size, with larger molecules eluting first.[16]
-
Fraction Collection: Collect the fractions corresponding to the main monomeric ADC peak, which should be well-separated from the earlier-eluting aggregate peak and any later-eluting small molecule peaks.
-
Analysis: Analyze the collected main peak for purity and aggregation levels using analytical SEC to confirm the removal of high-molecular-weight species.
Table 3: Expected SEC Results for ADC Polishing
| Species | Elution Order | Purity Target |
| Aggregates | First | To be removed/discarded |
| Monomeric ADC | Main Peak | >98% Monomer |
| Fragments/Low MW | Last | To be removed/discarded |
Characterization of Purified ADC
After purification, the final ADC product must be thoroughly characterized to ensure it meets quality specifications. Key attributes to analyze include:
-
Purity and Aggregation: Assessed by SEC-HPLC.
-
Drug-to-Antibody Ratio (DAR): The average DAR and distribution of species are typically determined by HIC-HPLC or Mass Spectrometry.[10]
-
Concentration: Determined by UV-Vis spectrophotometry at 280 nm.[18]
-
Residual Free Drug: Measured by sensitive analytical methods like RP-HPLC or LC-MS to ensure its removal to acceptable levels.
Conclusion
The purification of this compound conjugated antibodies is a multi-step process that is critical for producing a safe and effective therapeutic. A well-designed purification strategy, typically combining Tangential Flow Filtration for bulk impurity removal, Hydrophobic Interaction Chromatography for DAR separation, and Size Exclusion Chromatography for aggregate removal, can yield a highly pure and homogeneous ADC product.[2] The protocols and data presented here provide a framework for researchers and drug development professionals to establish a robust and efficient purification process for this class of antibody-drug conjugates.
References
- 1. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 2. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sulfo-SPDB, 1193111-39-5 | BroadPharm [broadpharm.com]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 8. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody Purification Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. mdpi.com [mdpi.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. adcreview.com [adcreview.com]
- 18. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Application Notes and Protocols for the Analytical Characterization of NO2-SPDB-sulfo Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule. The linker, which connects the antibody and the payload, is a critical component that influences the efficacy, stability, and safety of the ADC. This application note focuses on the analytical techniques for the characterization of ADCs utilizing the novel NO2-SPDB-sulfo linker.
The this compound linker is a cleavable linker that contains a disulfide bond. This linker is designed to be stable in systemic circulation and to release the cytotoxic payload upon entering the reducing environment of the target cell. The "sulfo" group enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation propensity of the resulting ADC. Comprehensive analytical characterization is essential to ensure the quality, consistency, and safety of this compound ADCs. This document provides detailed protocols for the key analytical methods used to characterize these complex biomolecules.
Key Analytical Techniques and Protocols
The characterization of a this compound ADC involves a suite of orthogonal analytical methods to assess its critical quality attributes (CQAs), including drug-to-antibody ratio (DAR), drug load distribution, size variants (aggregation and fragmentation), and charge heterogeneity.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the DAR and the distribution of different drug-loaded species in an ADC population.[1][2] The conjugation of the hydrophobic payload via the this compound linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
Experimental Protocol: HIC for DAR Analysis
Objective: To determine the average DAR and the relative abundance of each drug-conjugated species.
Materials:
-
This compound ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 15% Isopropanol
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 30 minutes.
-
Dilute the this compound ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Inject 20 µL of the diluted sample onto the column.
-
Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes at a flow rate of 0.5 mL/min.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Area of each species × DAR of each species) / 100
Data Presentation:
Table 1: HIC Analysis of a this compound ADC
| Drug-Antibody Ratio (DAR) Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 10.5 |
| DAR 2 | 12.8 | 35.2 |
| DAR 4 | 18.5 | 40.1 |
| DAR 6 | 22.1 | 12.3 |
| DAR 8 | 25.4 | 1.9 |
| Average DAR | 3.8 |
Diagram: HIC Experimental Workflow
References
- 1. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 2. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) for NO2-SPDB-sulfo ADCs
Introduction
Antibody-drug conjugates (ADCs) are a targeted cancer therapy that combines the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1][2] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic's efficacy and safety.[1][3] An optimal DAR ensures sufficient drug delivery to the target cells while minimizing off-target toxicity.[1] The NO2-SPDB-sulfo linker is a cleavable linker designed for conjugating drugs to antibodies via lysine (B10760008) residues.[2][4][5] This document provides detailed protocols for determining the DAR of ADCs constructed with the this compound linker, focusing on Ultraviolet-Visible (UV/Vis) Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.
Logical Relationship of ADC Components
Figure 1: Core components of an ADC utilizing a this compound linker.
Method 1: UV/Vis Spectroscopy for Average DAR Determination
UV/Vis spectroscopy is a straightforward and widely used method for determining the average DAR of an ADC.[6][7][8] This technique relies on the distinct absorbance maxima of the antibody and the conjugated drug.[3][7] By measuring the absorbance of the ADC at two specific wavelengths, the concentrations of the antibody and the drug can be determined, allowing for the calculation of the average DAR.[]
// Node Definitions start [label="Start: Purified ADC Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prep [label="Prepare ADC Dilutions\n& Blank (Formulation Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure [label="Measure Absorbance\n(e.g., 280 nm & 330 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calc [label="Calculate Concentrations\n(C_Ab and C_Drug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dar [label="Calculate Average DAR", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Report Average DAR", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> prep [color="#5F6368"]; prep -> measure [color="#5F6368"]; measure -> calc [color="#5F6368"]; calc -> dar [color="#5F6368"]; dar -> end [color="#5F6368"]; }
Figure 3: General workflow for DAR determination by LC-MS.
Detailed Protocol (Intact ADC Analysis)
-
Sample Preparation:
-
To reduce spectral complexity, the ADC sample may be deglycosylated using an enzyme like PNGase F prior to LC-MS analysis. [1] * Dilute the intact ADC sample to an appropriate concentration (e.g., 1 mg/mL) using a suitable buffer, such as phosphate-buffered saline.
-
-
RPLC-MS Analysis:
-
LC System: Utilize a UHPLC system with a reversed-phase column suitable for large proteins (e.g., a PLRP-S column). [10] * Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Develop a suitable gradient to elute the different ADC species. For example, 20-60% B over 15 minutes.
-
MS System: Couple the LC system to a high-resolution mass spectrometer, such as a Q-TOF. [10] * MS Parameters: Acquire data in positive ion mode over a mass range appropriate for the intact ADC (e.g., m/z 1000-5000).
-
-
Data Analysis and DAR Calculation:
-
Deconvolution: Process the raw mass spectrum using deconvolution software to obtain the zero-charge masses of the different ADC species. [1]Each peak in the deconvoluted spectrum corresponds to the antibody with a specific number of drugs attached.
-
Peak Identification: Identify the peaks corresponding to the unconjugated antibody (D0) and the various drug-loaded forms (D1, D2, D3, etc.).
-
Weighted Average DAR: Calculate the weighted average DAR by summing the product of each species' relative abundance (peak intensity or area) and its drug load, then dividing by the sum of the relative abundances of all species. [] * Formula: DAR = Σ(Relative Abundance_i_ * Drug Load_i_) / Σ(Relative Abundance_i_)
-
Quantitative Data Summary (LC-MS)
| ADC Species | Observed Mass (Da) | Relative Abundance (%) | Contribution to DAR |
| D0 (Unconjugated) | 148,050 | 5 | 0.00 |
| D1 | 149,200 | 10 | 0.10 |
| D2 | 150,350 | 20 | 0.40 |
| D3 | 151,500 | 30 | 0.90 |
| D4 | 152,650 | 25 | 1.00 |
| D5 | 153,800 | 8 | 0.40 |
| D6 | 154,950 | 2 | 0.12 |
| Total | 100 | 2.92 |
Note: The values presented in this table are for illustrative purposes. The mass of the this compound-drug is assumed to be ~1150 Da.
Comparison of Methods
| Feature | UV/Vis Spectroscopy | LC-MS |
| Information Provided | Average DAR only | Average DAR and distribution of species |
| Principle | Absorbance of chromophores | Mass-to-charge ratio separation |
| Sample Prep | Simple dilution | Can involve deglycosylation/reduction [1] |
| Throughput | High | Moderate |
| Complexity | Low | High |
| Advantages | Simple, rapid, robust [6] | Provides detailed heterogeneity information [1] |
| Disadvantages | No distribution data, potential interference | Requires complex instrumentation and data processing |
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs. For this compound ADCs, both UV/Vis spectroscopy and LC-MS are valuable analytical techniques. UV/Vis spectroscopy offers a quick and simple method to determine the average DAR, making it suitable for routine in-process monitoring. [6][8]In contrast, LC-MS provides a more comprehensive characterization, revealing the distribution of different drug-loaded species, which is essential for a deeper understanding of the ADC's composition and its potential impact on efficacy and safety. [1][11]The choice of method will depend on the specific requirements of the analysis and the stage of drug development.
References
- 1. agilent.com [agilent.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. agilent.com [agilent.com]
- 11. newomics.com [newomics.com]
Application Note: Analysis of NO2-SPDB-sulfo ADC Heterogeneity using Hydrophobic Interaction Chromatography (HIC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules.[1][2] The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to an antibody, is a critical quality attribute that significantly impacts the ADC's efficacy and safety.[2] Hydrophobic Interaction Chromatography (HIC) is a robust analytical technique used to characterize ADCs by separating species based on their hydrophobicity.[3][4][5] This method is particularly well-suited for determining the DAR and drug load distribution.[6][7]
This application note provides a detailed protocol for the analysis of an ADC constructed with a NO2-SPDB-sulfo linker-payload system. The components of this system are:
-
SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate): A linker containing a cleavable disulfide bond for intracellular drug release.
-
Sulfo group: Incorporated to increase the hydrophilicity of the linker, which can help mitigate aggregation issues often associated with hydrophobic payloads.[8]
-
NO2 (Nitro) group: A component, likely on the payload, that increases its hydrophobicity, thereby enhancing the separation resolution between different DAR species in HIC.[9][10]
HIC separates ADC species under mild, non-denaturing conditions, preserving the native structure of the antibody.[3][4][11] The principle relies on the interaction between the hydrophobic regions of the ADC and the hydrophobic stationary phase of the column. A high-salt mobile phase promotes this interaction, and a decreasing salt gradient is used to elute the ADC species in order of increasing hydrophobicity.[1][5] Typically, the unconjugated antibody (DAR 0) elutes first, followed by species with increasing numbers of conjugated drugs.[2][6][7]
Experimental Workflow and Principle
The overall workflow for HIC analysis involves sample preparation, chromatographic separation, and data analysis to determine the DAR distribution and average DAR.
The separation mechanism in HIC is based on the differential hydrophobicity of ADC species. The cytotoxic payload is typically hydrophobic, so each conjugated drug molecule increases the overall hydrophobicity of the ADC.[5] In the high-salt mobile phase, hydrophobic patches on the protein surface are exposed and bind to the stationary phase. As the salt concentration decreases, the proteins rehydrate and elute from the column, with more hydrophobic species eluting later.[1][12]
Experimental Protocols
-
Instrumentation:
-
HPLC or UPLC system with a UV detector (Agilent 1290 Infinity II Bio LC System or similar).[1]
-
Autosampler with temperature control.
-
-
Column:
-
Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or similar HIC column).[13]
-
-
Reagents:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 15% (v/v) Isopropanol (B130326).
-
Note: The addition of an organic modifier like isopropanol in the low-salt buffer can improve peak shape and recovery of highly hydrophobic species.[1]
-
-
This compound ADC sample.
-
Reagent grade water.
-
-
Thaw the this compound ADC sample on ice.
-
If necessary, perform a buffer exchange into a suitable buffer (e.g., PBS, pH 7.4).
-
Dilute the ADC sample to a final concentration of 1 mg/mL using Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
The following is a typical HIC method. Optimization may be required based on the specific properties of the ADC.
| Parameter | Condition |
| Column | Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm |
| Mobile Phase A | 1.5 M (NH₄)₂SO₄ in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 + 15% Isopropanol |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL (10 µg on column) |
| Detection Wavelength | 280 nm |
| Gradient | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 22.1 | |
| 25.0 |
Data Presentation and Analysis
The HIC chromatogram will show a series of peaks, each corresponding to an ADC species with a different number of conjugated drugs. The first major peak is typically the unconjugated mAb (DAR 0), with subsequent peaks representing DAR 2, DAR 4, DAR 6, and DAR 8 for a typical cysteine-linked ADC.
-
Integrate the area of each peak in the chromatogram.
-
Assign a DAR value to each peak based on the elution order (e.g., Peak 1 = DAR 0, Peak 2 = DAR 2, etc.). Mass spectrometry can be used to confirm peak identities.
-
Calculate the relative percentage of each DAR species from its peak area.
The weighted average DAR is calculated from the relative peak area percentages of the different drug-loaded species.[6][7][] The formula is:
Average DAR = Σ (DARᵢ × %Areaᵢ) / 100
Where:
-
DARᵢ is the drug-to-antibody ratio for a specific peak (e.g., 0, 2, 4...).
-
%Areaᵢ is the percentage of the total peak area for that species.
The following table summarizes hypothetical but representative data obtained from the HIC analysis of a this compound ADC.
| Peak Number | Assigned DAR | Retention Time (min) | Peak Area | Relative Area (%) |
| 1 | 0 | 8.5 | 150,000 | 10.0 |
| 2 | 2 | 12.1 | 450,000 | 30.0 |
| 3 | 4 | 15.3 | 750,000 | 50.0 |
| 4 | 6 | 17.8 | 120,000 | 8.0 |
| 5 | 8 | 19.5 | 30,000 | 2.0 |
| Total | 1,500,000 | 100.0 |
Calculated Average DAR:
Average DAR = [(0 × 10.0) + (2 × 30.0) + (4 × 50.0) + (6 × 8.0) + (8 × 2.0)] / 100 Average DAR = [0 + 60 + 200 + 48 + 16] / 100 Average DAR = 3.24
Conclusion
Hydrophobic Interaction Chromatography is a highly effective and widely used method for the detailed characterization of Antibody-Drug Conjugates.[3][4] It provides reliable determination of the drug load distribution and the average DAR under non-denaturing conditions.[1][11] The protocol described here offers a robust starting point for the analysis of ADCs, such as the this compound variant, enabling critical quality control and ensuring consistency in drug development and manufacturing.
References
- 1. agilent.com [agilent.com]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of NO2-SPDB-sulfo ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. The NO2-SPDB-sulfo linker is a novel, cleavable linker designed for targeted drug delivery. It incorporates a disulfide bond, which is susceptible to cleavage in the reducing intracellular environment of tumor cells, leading to the release of the cytotoxic payload.[][2] The sulfonate group is included to improve the hydrophilicity and overall properties of the ADC.
This document provides detailed application notes and protocols for the comprehensive mass spectrometry (MS) analysis of ADCs utilizing the this compound linker. The methodologies described herein cover multiple levels of analysis, from the intact ADC down to the peptide level, to fully characterize the drug-to-antibody ratio (DAR), drug distribution, and conjugation sites.
Key Analytical Workflows
A multi-level mass spectrometry approach is essential for the thorough characterization of ADCs. This typically involves:
-
Intact Mass Analysis (Top-Down): Provides the drug load distribution and average DAR of the intact ADC.
-
Subunit Analysis (Middle-Up): Involves enzymatic digestion of the antibody into smaller fragments (e.g., light chain, Fd, and Fc/2 subunits) to provide more detailed information on drug distribution.
-
Peptide Mapping (Bottom-Up): Used to identify the specific amino acid residues where the drug-linker is conjugated.
-
Payload and Metabolite Quantification: Measures the amount of free payload and its catabolites in biological matrices to assess ADC stability and metabolism.[3][4]
Experimental Protocols
Protocol 1: Intact Mass Analysis for DAR Determination
This protocol is designed to determine the average DAR and the distribution of different drug-loaded species under non-denaturing conditions.
1. Sample Preparation: a. Reconstitute the lyophilized this compound ADC in deionized water to a concentration of 1 mg/mL. b. Perform a buffer exchange into a volatile, MS-compatible buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 7.0) using a desalting column. c. Dilute the desalted ADC sample to a final concentration of 0.1 mg/mL in the same buffer.
2. LC-MS Method: a. LC System: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion chromatography (SEC) column. b. Mobile Phase: Isocratic elution with 100 mM ammonium acetate, pH 7.0. c. Flow Rate: 0.3 mL/min. d. MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap. e. Ionization Mode: Positive ion, electrospray ionization (ESI), native mode. f. Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass for each ADC species. Calculate the average DAR by a weighted average of the different drug-loaded species.[][6]
Table 1: Illustrative Intact Mass Analysis Data for a this compound ADC
| Species | Observed Mass (Da) | Relative Abundance (%) |
| Unconjugated mAb (DAR 0) | 148,050 | 10.5 |
| DAR 2 | 150,250 | 25.0 |
| DAR 4 | 152,450 | 45.0 |
| DAR 6 | 154,650 | 15.5 |
| DAR 8 | 156,850 | 4.0 |
| Average DAR | 3.9 |
Note: Masses are hypothetical and will vary based on the specific mAb and payload.
Protocol 2: Middle-Up Analysis for Subunit Characterization
This method provides more detailed information on how the drug-linker is distributed across the antibody subunits.
1. Sample Preparation: a. To 20 µg of the ADC (1 mg/mL), add IdeS enzyme at a 1:1 enzyme-to-substrate ratio (units/µg). b. Incubate at 37°C for 30 minutes. c. Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM to reduce the disulfide bonds. d. Incubate at 37°C for 20 minutes.
2. LC-MS Method: a. LC System: A reverse-phase HPLC (RP-HPLC) system with a C4 or C8 column suitable for protein analysis. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A suitable gradient from 20% to 60% B over 20 minutes. e. MS System: Q-TOF or Orbitrap mass spectrometer. f. Ionization Mode: Positive ion, ESI. g. Data Analysis: Deconvolute the spectra for each chromatographic peak to determine the masses of the light chain (LC), Fd fragment, and Fc/2 fragment, and their drug-conjugated forms.
Table 2: Illustrative Middle-Up Analysis Data
| Subunit | Conjugation State | Observed Mass (Da) |
| Fc/2 | Unconjugated | 24,500 |
| Light Chain (LC) | Unconjugated | 23,500 |
| Light Chain (LC) | 1 Drug-Linker | 24,600 |
| Fd Fragment | Unconjugated | 25,000 |
| Fd Fragment | 1 Drug-Linker | 26,100 |
Note: Masses are hypothetical.
Protocol 3: Bottom-Up Analysis for Conjugation Site Identification
This protocol is used to identify the specific cysteine residues that are conjugated to the this compound linker.
1. Sample Preparation: a. Denaturation and Reduction: Denature 50 µg of the ADC in 6 M guanidine-HCl. Reduce the disulfide bonds with 10 mM DTT at 56°C for 30 minutes. b. Alkylation: Alkylate the free cysteine residues with 25 mM iodoacetamide (B48618) in the dark at room temperature for 20 minutes. c. Digestion: Perform a buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin at a 1:20 enzyme-to-protein ratio. Incubate overnight at 37°C. d. Quench: Quench the reaction by adding formic acid to a final concentration of 1%.
2. LC-MS/MS Method: a. LC System: A nano-flow RP-HPLC system with a C18 column. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A shallow gradient suitable for peptide separation (e.g., 2-40% B over 60 minutes). e. MS System: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF). f. Data Acquisition: Data-dependent acquisition (DDA) mode to acquire MS/MS spectra of the most abundant peptide ions. g. Data Analysis: Use proteomic software to search the MS/MS data against the antibody sequence, with a variable modification corresponding to the mass of the this compound linker-payload on cysteine residues.
Linker Cleavage Mechanism and Payload Release
The disulfide bond within the SPDB linker is designed to be cleaved in the highly reductive environment of the tumor cell cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the bloodstream.[7][8] This targeted cleavage releases the cytotoxic payload, which can then exert its therapeutic effect.
Conclusion
The mass spectrometry-based protocols outlined in this document provide a comprehensive framework for the detailed characterization of this compound ADCs. By employing a combination of intact, middle-up, and bottom-up analyses, researchers can gain critical insights into the quality attributes of their ADC, including drug-to-antibody ratio, drug load distribution, and the precise location of conjugation. This multi-faceted approach is essential for ensuring the consistency, stability, and efficacy of these complex therapeutic molecules, ultimately accelerating their development and translation to the clinic.
References
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 8. researchgate.net [researchgate.net]
Application Notes: In Vitro Cell-Based Assays for NO2-SPDB-sulfo ADCs
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The linker connecting the antibody and payload is a critical component influencing the ADC's stability, efficacy, and safety profile.[2] The NO2-SPDB-sulfo linker is a cleavable linker featuring a disulfide bond.[3][4][5][6] The "sulfo" modification increases its hydrophilicity, which can improve pharmacokinetic properties. This linker is designed to be stable in systemic circulation and to be cleaved within the reductive environment of the target cell, releasing the cytotoxic payload.[]
These application notes provide a comprehensive guide to the essential in vitro cell-based assays required to evaluate the efficacy and mechanism of action of ADCs utilizing the this compound linker. The key assays detailed include internalization, cytotoxicity, and the bystander effect.
Mechanism of Action: this compound ADCs
The therapeutic action of an ADC with a disulfide-based linker like this compound follows a multi-step process.[8]
-
Binding: The antibody component of the ADC selectively binds to a specific antigen expressed on the surface of a target cancer cell.
-
Internalization: Upon binding, the cell internalizes the ADC-antigen complex through receptor-mediated endocytosis.[1][9]
-
Intracellular Trafficking: The complex is trafficked within the cell, typically to endosomes and then lysosomes.
-
Linker Cleavage: The intracellular environment, particularly within endosomes and lysosomes, has a high concentration of reducing agents like glutathione. This reductive environment cleaves the disulfide bond in the SPDB linker, releasing the active cytotoxic payload.[]
-
Payload-Induced Cytotoxicity: The freed payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[1]
Key In Vitro Assays & Protocols
Robust in vitro characterization is essential to select promising ADC candidates for further development.[10][11] The following assays provide critical data on the functionality and potency of this compound ADCs.
Internalization Assay
This assay confirms that the ADC is efficiently taken up by the target cells upon antigen binding, a prerequisite for payload delivery.[9][12] Assays often use pH-sensitive dyes that fluoresce only in the acidic environment of endosomes and lysosomes.[13]
Protocol: pH-Sensitive Dye-Based Internalization Assay
-
Cell Seeding: Seed target antigen-positive (Ag+) cells and antigen-negative (Ag-) control cells in a 96-well, black, clear-bottom plate at a density of 10,000-20,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
ADC Labeling: Conjugate the ADC with a pH-sensitive dye (e.g., pHrodo Red) according to the manufacturer's protocol.
-
ADC Treatment: Remove the culture medium and add fresh medium containing the fluorescently labeled ADC at various concentrations (e.g., 1-10 µg/mL).
-
Incubation: Incubate the plate at 37°C with 5% CO₂. For a kinetic analysis, measure fluorescence at multiple time points (e.g., 1, 4, 8, 24 hours).[14]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 560/585 nm for pHrodo Red).
-
Data Analysis: Subtract the background fluorescence from wells containing unlabeled ADC. Plot the mean fluorescence intensity against time or ADC concentration to quantify internalization.
Cytotoxicity Assay
The cytotoxicity assay is a cornerstone for evaluating ADC potency, typically by determining the half-maximal inhibitory concentration (IC₅₀).[15] The MTT assay, which measures the metabolic activity of viable cells, is a common colorimetric method.[10][11]
Protocol: MTT-Based Cytotoxicity Assay
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at an optimized density (e.g., 2,000-10,000 cells/well) in 50 µL of medium and incubate overnight.[16]
-
ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free payload control. Add 50 µL of the diluted compounds to the respective wells.[11]
-
Incubation: Incubate the plates for 72-120 hours at 37°C with 5% CO₂. The incubation time should be sufficient for the payload's mechanism of action.[16]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14][15]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[14][15]
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the crystals and read the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the log of ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[15]
References
- 1. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. sulfo-SPDB, 1193111-39-5 | BroadPharm [broadpharm.com]
- 8. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Preclinical Evaluation of NO2-SPDB-sulfo Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the preclinical evaluation of ADCs utilizing the novel NO2-SPDB-sulfo linker. This cleavable linker system is designed to be stable in systemic circulation and efficiently release its cytotoxic payload within the target tumor cells. The protocols outlined below are based on established methodologies for ADC testing and incorporate specific considerations for the this compound linker, often used in conjunction with maytansinoid payloads such as DM4.
Mechanism of Action of this compound ADCs
ADCs constructed with the this compound linker employ a disulfide-based cleavage mechanism. The "sulfo" group enhances the hydrophilicity of the linker, which can improve the pharmacokinetic properties of the ADC. The general mechanism of action is as follows:
-
Circulation and Tumor Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen expressed on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through endocytosis.
-
Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the lysosomes. Inside the lysosome, the antibody is degraded by proteases. The disulfide bond within the this compound linker is then reduced in the highly reducing intracellular environment, leading to the release of the cytotoxic payload.
-
Cytotoxicity and Bystander Effect: The released payload can then exert its cytotoxic effect, for example, by disrupting microtubule dynamics if a maytansinoid is used, leading to cell cycle arrest and apoptosis.[1] Some released metabolites may be cell-permeable, enabling them to diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[2][3]
Preclinical Evaluation Workflow
A typical preclinical workflow for evaluating a novel this compound ADC involves a series of in vitro and in vivo studies to assess its efficacy, pharmacokinetics, biodistribution, and safety.
Experimental Protocols
In Vivo Efficacy Studies in Xenograft Models
Objective: To evaluate the anti-tumor activity of the this compound ADC in a relevant animal model.
Materials:
-
This compound ADC
-
Vehicle control (e.g., sterile PBS)
-
Isotype control antibody
-
Human tumor cell line expressing the target antigen (e.g., Ramos for CD19-targeted ADCs)[1]
-
Immunocompromised mice (e.g., SCID or athymic nude mice)[3]
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Cell Culture and Implantation:
-
Culture the selected human tumor cell line under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously implant the tumor cells into the flank of the immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control, and different dose levels of the ADC).[1]
-
-
Dosing:
-
Administer the this compound ADC, vehicle, or isotype control intravenously (IV) via the tail vein.
-
Dosing can be a single dose or a multi-dose regimen, depending on the study design.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the animals.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a specified size, or at a predetermined time point.
-
Euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation:
Table 1: In Vivo Efficacy of a Representative SPDB-DM4 ADC (SAR3419) in a Ramos Tumor Xenograft Model [1]
| Treatment Group | Dose (conjugated DM4) | Dose (conjugated antibody) | Outcome |
| Vehicle Control | N/A | N/A | Progressive tumor growth |
| SAR3419 | ~50 µg/kg | ~2.5 mg/kg | Minimal effective single dose |
| SAR3419 | ~100 µg/kg | ~5.0 mg/kg | Complete tumor regression in 100% of mice |
Biodistribution Studies
Objective: To determine the tissue distribution and tumor targeting of the this compound ADC.
Materials:
-
Radiolabeled (e.g., with 125I or 89Zr) or fluorescently labeled this compound ADC
-
Tumor-bearing mice (as in the efficacy study)
-
Gamma counter or imaging system (e.g., PET/SPECT or optical imaging)
Protocol:
-
Preparation of Labeled ADC:
-
Label the this compound ADC with a suitable radionuclide or fluorescent dye.
-
-
Administration:
-
Administer a single IV dose of the labeled ADC to tumor-bearing mice.
-
-
Sample Collection/Imaging:
-
At various time points post-injection (e.g., 24, 48, 72, 144 hours), euthanize cohorts of mice.
-
Collect blood, tumors, and major organs.
-
Alternatively, perform whole-body imaging at specified time points.
-
-
Quantification:
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Data Presentation:
Table 2: Representative Biodistribution Data for a Maytansinoid ADC (Hypothetical data based on typical ADC distribution)
| Tissue | % Injected Dose per Gram (%ID/g) at 72h post-injection |
| Tumor | 15.5 ± 3.2 |
| Blood | 8.2 ± 1.5 |
| Liver | 12.1 ± 2.8 |
| Spleen | 5.7 ± 1.1 |
| Kidneys | 3.9 ± 0.8 |
| Lungs | 2.5 ± 0.6 |
| Muscle | 0.8 ± 0.2 |
Toxicology Studies
Objective: To assess the safety profile and determine the maximum tolerated dose (MTD) of the this compound ADC.
Materials:
-
This compound ADC
-
Relevant animal species (e.g., rats or non-human primates, selected based on target cross-reactivity)
-
Hematology and clinical chemistry analyzers
-
Histopathology equipment
Protocol:
-
Dose Range Finding Study:
-
Administer single escalating doses of the ADC to small groups of animals.
-
Monitor for clinical signs of toxicity, body weight changes, and mortality to determine a dose range for the definitive study.
-
-
Definitive Toxicology Study:
-
Administer the ADC at multiple dose levels (including a vehicle control) to larger groups of animals.
-
The dosing schedule can be single or repeat-dose.
-
-
Monitoring and Sample Collection:
-
Perform regular clinical observations and body weight measurements.
-
Collect blood samples at various time points for hematology and clinical chemistry analysis.
-
At the end of the study, perform a full necropsy and collect organs for histopathological examination.
-
Data Presentation:
Table 3: Summary of Potential Toxicological Findings for a sulfo-SPDB-DM4 ADC [4]
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | To be determined based on dose-limiting toxicities. |
| Dose-Limiting Toxicities (DLTs) | Ocular toxicities (e.g., blurred vision, corneal abnormalities) are a known class effect for DM4-containing ADCs.[5][4] |
| Common Adverse Events | Gastrointestinal effects, thrombocytopenia, and neutropenia are common with maytansinoid payloads.[6] |
| Target Organs for Toxicity | Liver, spleen, and hematopoietic system are potential target organs. |
Conclusion
The preclinical evaluation of this compound ADCs requires a comprehensive set of in vivo studies to characterize their efficacy, biodistribution, and safety. The protocols provided here offer a framework for these investigations. Careful consideration of the specific antibody target, the maytansinoid payload, and the unique properties of the cleavable disulfide linker will be crucial for the successful development of these promising therapeutic agents. The use of well-characterized animal models and robust analytical methods will ensure the generation of high-quality data to support the transition to clinical development.
References
- 1. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Disulfide-linked antibody-maytansinoid conjugates: optimization of in vivo activity by varying the steric hindrance at carbon atoms adjacent to the disulfide linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing NO2-SPDB-sulfo Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their NO2-SPDB-sulfo conjugation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in bioconjugation?
A1: this compound, likely referring to a sulfonated derivative of a pyridyldithio-butyrate linker, is a crosslinker used to create antibody-drug conjugates (ADCs). It is a cleavable linker, meaning the bond connecting the drug to the antibody can be broken under specific physiological conditions, such as the reducing environment within a target cell. The "sulfo" group increases the hydrophilicity of the linker.
Q2: What is the mechanism of the this compound conjugation reaction?
A2: The this compound linker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond. This reaction is most efficient under slightly alkaline conditions. The other end of the linker typically has a pyridyldithio group that can react with a thiol-containing payload to form a disulfide bond.
Q3: What are the critical parameters to control during the conjugation reaction?
A3: Several factors can influence the success of your conjugation reaction, including pH, temperature, the molar ratio of linker to antibody (challenge ratio), and protein concentration.[1][2] Maintaining consistency in these parameters is crucial for reproducible results.[1][2]
Q4: How does the "challenge ratio" affect the final conjugate?
A4: The challenge ratio, which is the molar ratio of the this compound linker to the antibody, directly impacts the drug-to-antibody ratio (DAR) of the final ADC. A higher challenge ratio generally leads to a higher DAR. However, excessively high ratios can lead to protein aggregation and loss of antibody function. For most IgG antibodies, optimal performance is often seen with DARs between 2:1 and 20:1.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency / Low DAR | Suboptimal pH of the reaction buffer. | Ensure the reaction buffer is at a pH between 7.0 and 9.0. For NHS-ester reactions, a pH of 8.0-8.5 is often optimal.[3][] |
| Inactive this compound reagent. | Use a fresh stock of the crosslinker. NHS-esters are susceptible to hydrolysis, so it's best to prepare solutions immediately before use. | |
| Low challenge ratio. | Increase the molar excess of the this compound linker in the reaction mixture. It is recommended to test a range of challenge ratios (e.g., 6:1, 12:1, 20:1) to find the optimal condition.[1] | |
| Presence of primary amines in the buffer (e.g., Tris). | Use an amine-free buffer such as phosphate-buffered saline (PBS). | |
| Antibody Aggregation | High DAR leading to increased hydrophobicity. | Reduce the challenge ratio to lower the average DAR. The addition of a "sulfo" group to the linker is intended to increase hydrophilicity and reduce aggregation. |
| Inappropriate buffer conditions. | Ensure the buffer has the correct pH and ionic strength for your specific antibody. | |
| High protein concentration. | Perform the conjugation reaction at a lower antibody concentration, typically in the range of 1-2 mg/mL.[1][2] | |
| Inconsistent Batch-to-Batch Results | Variation in reaction parameters. | Strictly control all reaction conditions, including pH, temperature, incubation time, and reagent concentrations, for each batch.[1][2] |
| Different lots of antibody or crosslinker. | Qualify new lots of reagents before use in large-scale conjugations. Minor variations between lots can affect the outcome. | |
| Loss of Antibody Binding Affinity | Modification of lysine residues in the antigen-binding site. | While conjugation to lysines is somewhat random, reducing the challenge ratio may help preserve binding affinity by decreasing the overall modification of the antibody. |
Experimental Protocols
General Protocol for Antibody Conjugation with this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific antibody and payload.
1. Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[1][2]
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.
2. This compound Reagent Preparation:
-
Immediately before use, dissolve the this compound linker in a dry, water-miscible organic solvent like DMSO to create a stock solution.
3. Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the antibody solution to achieve the desired challenge ratio.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
4. Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (SEC) or dialysis.
5. Characterization of the ADC:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Calculate the drug-to-antibody ratio (DAR) using spectrophotometric methods or mass spectrometry.
Visualizations
Caption: Experimental workflow for ADC conjugation.
Caption: Troubleshooting decision tree for conjugation issues.
References
Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with NO2-SPDB-sulfo
For researchers, scientists, and drug development professionals utilizing the NO2-SPDB-sulfo linker in antibody-drug conjugate (ADC) development, achieving the desired drug-to-antibody ratio (DAR) is a critical quality attribute. A consistently low DAR can significantly impact the efficacy of your ADC. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues during your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how does it work?
A1: The this compound linker is a heterobifunctional crosslinker used in a two-step conjugation process.
-
Step 1 (Amine Reaction): The Sulfo-N-hydroxysuccinimide (sulfo-NHS) ester end of the linker reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of an antibody. This reaction forms a stable amide bond.
-
Step 2 (Thiol-Disulfide Exchange): The 2-pyridyldithio group on the other end of the linker then reacts with a thiol-containing drug payload. This is a disulfide exchange reaction that releases pyridine-2-thione and forms a disulfide bond between the linker and the drug.
Q2: What is a typical target DAR for lysine-based conjugation?
A2: For lysine-based conjugation, a typical target DAR is between 2 and 4.[] While a higher DAR might seem to increase potency, it can also lead to issues with aggregation, increased clearance in vivo, and potential loss of antibody binding affinity.[]
Q3: How can I determine the DAR of my ADC?
A3: The DAR can be determined using several methods, including:
-
UV-Vis Spectrophotometry: This is a relatively simple and quick method that can be used if the antibody and the drug have distinct absorbance maxima.[2]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the average DAR and the distribution of different DAR species.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the DAR, often after reducing the ADC to separate the light and heavy chains.
Troubleshooting Guides for Low DAR
A low DAR is a common issue that can arise from several factors in the conjugation process. The following guides will help you systematically troubleshoot the potential causes.
Issue 1: Inefficient Activation of the Antibody with this compound
If the first step of the conjugation, the reaction between the sulfo-NHS ester and the antibody's lysines, is inefficient, the subsequent addition of the drug will result in a low DAR.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Rationale |
| Suboptimal Reaction pH | The reaction of sulfo-NHS esters with primary amines is highly pH-dependent. The optimal pH is typically between 7.2 and 8.5. At lower pH, the lysine amino groups are protonated and less nucleophilic, reducing reaction efficiency. At higher pH, the hydrolysis of the sulfo-NHS ester is accelerated, deactivating the linker before it can react with the antibody. Solution: Ensure your reaction buffer is within the optimal pH range. A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.5.[4] |
| Linker Hydrolysis | Sulfo-NHS esters are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. Solution: Prepare the this compound solution immediately before use. Avoid storing the linker in aqueous solutions. If the linker is dissolved in an organic solvent like DMSO first, add it to the antibody solution just before starting the reaction.[] |
| Incorrect Molar Ratio of Linker to Antibody | An insufficient amount of the this compound linker will result in a lower number of activated sites on the antibody. Solution: Optimize the molar ratio of linker to antibody. A common starting point is a 5- to 20-fold molar excess of the linker. You may need to perform a titration to find the optimal ratio for your specific antibody and desired DAR.[] |
| Presence of Primary Amine Buffers | Buffers containing primary amines, such as Tris, will compete with the antibody's lysine residues for reaction with the sulfo-NHS ester, leading to a significant reduction in conjugation efficiency. Solution: Use non-amine-containing buffers like PBS, HEPES, or borate (B1201080) buffer.[4] |
| Poor Linker Quality | The this compound linker may have degraded due to improper storage or handling. Solution: Ensure the linker is stored under the recommended conditions (typically at -20°C or -80°C, desiccated). Use a fresh batch of the linker if degradation is suspected. |
Quantitative Data: Effect of pH on Sulfo-NHS Ester Stability
The stability of the sulfo-NHS ester is critical for the first step of the conjugation. The following table illustrates the significant impact of pH on the half-life of NHS esters in aqueous solution.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data adapted from Thermo Fisher Scientific technical literature.[4]
Issue 2: Inefficient Reaction of Thiol-Containing Drug with Activated Antibody
Even if the antibody is successfully activated with the this compound linker, a low DAR can result from an inefficient second step, the thiol-disulfide exchange reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Rationale |
| Suboptimal pH for Thiol-Disulfide Exchange | The thiol-disulfide exchange reaction is also pH-dependent and is generally faster at neutral to slightly alkaline pH. Solution: Ensure the pH of the reaction buffer for the second step is in the optimal range, typically between 6.5 and 7.5.[6] |
| Oxidation of Thiol-Containing Drug | The thiol group on the drug payload is susceptible to oxidation, which will prevent it from reacting with the pyridyldithio group on the activated antibody. Solution: Prepare the drug solution in a degassed buffer to minimize oxidation. The addition of a small amount of a non-thiol-containing reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can help maintain the drug in its reduced, reactive state. However, excess reducing agent must be removed before the next step. |
| Incorrect Molar Ratio of Drug to Antibody | An insufficient amount of the thiol-containing drug will lead to incomplete conjugation to the activated sites on the antibody. Solution: Use a sufficient molar excess of the drug over the antibody. A typical starting point is a 1.5- to 5-fold molar excess of the drug relative to the number of activated sites. |
| Steric Hindrance | The conjugation site on the antibody or the structure of the drug-linker may create steric hindrance that impedes the thiol-disulfide exchange reaction. Solution: While difficult to address without re-engineering the antibody or linker, you can try extending the reaction time or slightly increasing the reaction temperature to promote the reaction. |
Issue 3: ADC Aggregation and Loss During Purification
The conjugation of a hydrophobic drug payload can increase the overall hydrophobicity of the ADC, leading to aggregation and subsequent loss of product during purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Rationale |
| Hydrophobicity of the Drug-Linker | Many cytotoxic drugs are hydrophobic. When conjugated to the antibody, they can cause the ADC to aggregate and precipitate out of solution. Solution: Consider using a linker with increased hydrophilicity, such as one containing a PEG spacer. Alternatively, you can introduce a small amount of a co-solvent (e.g., DMSO, DMA) to the conjugation reaction to improve the solubility of the drug-linker. However, be cautious as high concentrations of organic solvents can denature the antibody.[7] |
| High DAR | A higher DAR increases the hydrophobicity of the ADC, making it more prone to aggregation. Solution: If you are targeting a high DAR and observing aggregation, you may need to optimize for a lower, more soluble DAR. |
| Improper Purification Method | The purification method may not be suitable for separating the monomeric ADC from aggregates. Solution: Size exclusion chromatography (SEC) is a common method for removing aggregates. Hydrophobic interaction chromatography (HIC) can also be used to separate different DAR species and remove aggregates.[8][9] |
Experimental Protocols
The following protocols provide a general framework for troubleshooting a low DAR. It is important to optimize these protocols for your specific antibody and drug-linker system.
Protocol 1: Systematic Optimization of Reaction pH
This experiment will help you determine the optimal pH for the first step of the conjugation reaction.
-
Prepare Buffers: Prepare a series of reaction buffers (e.g., 100 mM sodium phosphate) with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
-
Antibody Preparation: Prepare your antibody in each of the reaction buffers at a concentration of 5-10 mg/mL.
-
Linker Addition: Prepare a fresh stock solution of this compound in an anhydrous organic solvent like DMSO. Add a consistent molar excess (e.g., 10-fold) of the linker to each of the antibody solutions.
-
Incubation: Incubate the reactions at room temperature for 1-2 hours.
-
Drug Addition: Add a consistent molar excess of your thiol-containing drug to each reaction.
-
Incubation: Incubate for an additional 1-2 hours at room temperature.
-
Purification: Purify each ADC sample using a desalting column to remove excess, unreacted reagents.
-
DAR Analysis: Determine the DAR of each sample using UV-Vis spectrophotometry or HIC.
-
Data Analysis: Compare the DAR values obtained at different pH values to identify the optimal pH for your system.
Protocol 2: Optimization of Linker-to-Antibody Molar Ratio
This experiment will help you determine the optimal molar ratio of the this compound linker to your antibody.
-
Antibody Preparation: Prepare your antibody in the optimal reaction buffer determined in Protocol 1.
-
Linker Titration: Prepare a series of reactions with varying molar excesses of the this compound linker (e.g., 2, 5, 10, 15, 20-fold molar excess).
-
Incubation: Incubate the reactions at room temperature for 1-2 hours.
-
Drug Addition: Add a consistent molar excess of your thiol-containing drug to each reaction.
-
Incubation: Incubate for an additional 1-2 hours at room temperature.
-
Purification: Purify each ADC sample.
-
DAR Analysis: Determine the DAR of each sample.
-
Data Analysis: Plot the DAR as a function of the linker-to-antibody molar ratio to determine the optimal ratio for achieving your target DAR.
Quantitative Data: Example of Molar Ratio Effect on DAR
The following table provides a hypothetical example of how varying the molar ratio of a sulfo-NHS ester linker to an antibody can affect the resulting DAR. Actual results will vary depending on the specific antibody and reaction conditions.
| Molar Ratio (Linker:Antibody) | Average DAR |
| 2:1 | 1.5 |
| 5:1 | 2.8 |
| 10:1 | 3.5 |
| 15:1 | 3.8 |
| 20:1 | 4.0 |
Visualizing the Process and Troubleshooting Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical steps for troubleshooting a low DAR.
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 8. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation of NO2-SPDB-sulfo ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of antibody-drug conjugates (ADCs) utilizing the NO2-SPDB-sulfo linker.
Frequently Asked Questions (FAQs)
Q1: We are observing significant aggregation with our this compound ADC. What are the likely causes?
A1: Aggregation of ADCs is a complex issue that can arise from several factors. For ADCs with a this compound linker, the primary contributors to aggregation are often related to the physicochemical properties of the ADC components and the experimental conditions.[1] Key factors include:
-
Hydrophobicity: The conjugation of a hydrophobic payload to the antibody via the linker can lead to the formation of hydrophobic patches on the antibody surface. These patches can interact between ADC molecules, leading to aggregation.[1] While the "sulfo" group in the linker is designed to increase hydrophilicity, a highly hydrophobic payload can still drive aggregation.[2][3]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, which correlates with a greater tendency to aggregate.[1]
-
Buffer Conditions: Unfavorable buffer conditions, such as a pH close to the isoelectric point (pI) of the ADC or low ionic strength, can promote aggregation.[4]
-
Conjugation Process: The use of organic co-solvents to dissolve the linker-payload during conjugation can sometimes stress the antibody, leading to denaturation and aggregation.[1]
-
Storage and Handling: Repeated freeze-thaw cycles, exposure to high temperatures, or mechanical stress (e.g., vigorous shaking) can induce aggregation.[5]
Q2: How can we proactively prevent aggregation during the design and development of our this compound ADC?
A2: Preventing aggregation should be a key consideration from the early stages of ADC development. Here are several strategies:
-
Linker and Payload Selection: While you are using the this compound linker, which includes a hydrophilic "sulfo" group to mitigate aggregation, consider the overall hydrophobicity of the linker-payload combination.[2][3] If possible, selecting a less hydrophobic payload can be beneficial.
-
Optimizing Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogeneous DAR. While a higher DAR can increase potency, it also increases the risk of aggregation. Finding the optimal balance is crucial.
-
Antibody Engineering: In some cases, the antibody itself can be engineered to be less prone to aggregation.[1]
-
Formulation Development: Systematically screen different buffer conditions (pH, ionic strength) and excipients to find a formulation that maximizes stability.
Q3: What role do excipients play in preventing aggregation, and which ones are recommended for our this compound ADC?
A3: Excipients are critical for stabilizing ADCs in solution and preventing aggregation. For a this compound ADC, the following types of excipients are recommended:
-
Surfactants: Non-ionic surfactants like polysorbate 20 (Tween® 20) and polysorbate 80 (Tween® 80) are commonly used to prevent surface-induced aggregation and stabilize the ADC.[]
-
Sugars (Cryoprotectants): Sugars such as sucrose (B13894) and trehalose (B1683222) are effective in protecting the ADC from aggregation during freeze-thaw cycles and long-term storage.
-
Amino Acids: Certain amino acids like arginine and glycine (B1666218) can act as stabilizers and reduce the propensity for aggregation.
It is essential to screen a panel of excipients at different concentrations to identify the optimal formulation for your specific ADC.
Troubleshooting Guide
Symptom: Increased high molecular weight (HMW) species observed by size-exclusion chromatography (SEC) after conjugation.
| Potential Cause | Troubleshooting Steps |
| Hydrophobic interactions from linker-payload | * Decrease the Drug-to-Antibody Ratio (DAR).* If possible, evaluate a more hydrophilic payload.* Incorporate hydrophilic excipients (e.g., polysorbates, PEGylated compounds) in the formulation.[1][] |
| Unfavorable conjugation conditions | * Optimize the pH and buffer composition of the conjugation reaction.* Minimize the concentration of organic co-solvent used to dissolve the linker-payload.* Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions.[4] |
Symptom: Visible precipitation or cloudiness in the ADC solution upon storage.
| Potential Cause | Troubleshooting Steps |
| Poor formulation stability | * Perform a formulation screening study to optimize pH, buffer salts, and ionic strength.* Evaluate the addition of stabilizers such as sugars (sucrose, trehalose) and amino acids (arginine, glycine). |
| Freeze-thaw induced aggregation | * Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles.* Incorporate cryoprotectants like sucrose or trehalose into the formulation. |
| Temperature instability | * Ensure proper storage at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen).* Avoid temperature fluctuations during handling and shipping. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of the this compound ADC based on their hydrodynamic volume.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.
-
Column: A size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection Volume: 10 - 20 µL.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any low molecular weight fragments. Express the amount of aggregate as a percentage of the total peak area.
Protocol 2: Formulation Screening with Excipients
Objective: To identify a buffer system and excipients that minimize the aggregation of the this compound ADC.
Methodology:
-
Base Buffer: Start with a buffer system where the ADC is known to be relatively stable (e.g., a histidine or citrate (B86180) buffer).
-
Excipient Screening: Prepare a matrix of formulations by adding different excipients to the base buffer. Examples of excipients and typical concentration ranges to screen are provided in the table below.
-
Sample Preparation: Dialyze or buffer-exchange the ADC into each of the formulation candidates.
-
Stress Conditions: Subject the formulated ADC samples to stress conditions to accelerate degradation and aggregation. This can include elevated temperature (e.g., 40°C for 1-4 weeks), freeze-thaw cycles, or mechanical shaking.
-
Analysis: At various time points, analyze the samples using SEC (as described in Protocol 1) and visual inspection for turbidity.
-
Selection: Choose the formulation that shows the least increase in aggregation and maintains the native state of the ADC.
Table 1: Example Excipient Screening Panel
| Excipient Class | Excipient | Concentration Range |
| Surfactant | Polysorbate 20 | 0.01% - 0.1% (w/v) |
| Surfactant | Polysorbate 80 | 0.01% - 0.1% (w/v) |
| Sugar | Sucrose | 5% - 10% (w/v) |
| Sugar | Trehalose | 5% - 10% (w/v) |
| Amino Acid | Arginine | 50 mM - 150 mM |
| Amino Acid | Glycine | 100 mM - 250 mM |
Visualizations
Caption: Factors contributing to the ADC aggregation pathway.
Caption: A workflow for troubleshooting ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wyatt.com [wyatt.com]
Technical Support Center: Enhancing the Plasma Stability of NO2-SPDB-Sulfo Linkers
Welcome to the technical support center for the NO2-SPDB-sulfo linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in-plasma stability of antibody-drug conjugates (ADCs) utilizing this linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cleavage for the this compound linker in plasma?
The this compound linker is a disulfide-containing linker. Its primary mechanism of cleavage in the bloodstream is through thiol-disulfide exchange with endogenous thiols, most notably free cysteine and albumin.[1] The high concentration of reduced glutathione (B108866) (GSH) inside cells (1-10 mM) compared to plasma is the basis for the differential stability that allows for intracellular payload release.[1] However, the presence of reactive thiols in plasma can lead to premature cleavage and off-target toxicity.[1]
Q2: How does the "NO2" (nitro) group in the this compound linker influence its stability?
The nitro group (NO2) is an electron-withdrawing group. Its presence on the aromatic ring adjacent to the disulfide bond is expected to lower the pKa of the resulting thiol upon cleavage, making it a better leaving group.[1] This electronic effect can influence the rate of both the desired intracellular cleavage and the undesired premature cleavage in plasma. The precise impact on plasma stability is a balance between the electronic effects and the overall steric environment of the linker.
Q3: What are the key factors that influence the plasma stability of disulfide linkers like this compound?
Several factors critically impact the plasma stability of disulfide linkers:
-
Steric Hindrance: Increasing steric bulk around the disulfide bond can shield it from nucleophilic attack by plasma thiols, thereby enhancing stability. This is a well-established strategy for improving the in-vivo performance of disulfide-linked ADCs.[2][3][4]
-
Conjugation Site: The location of the linker on the antibody can affect its solvent accessibility and the local chemical environment, which in turn influences stability.[2]
-
Drug-to-Antibody Ratio (DAR): Higher DAR values can sometimes lead to increased aggregation and potentially altered plasma stability.
-
Linker Length and Composition: The overall structure of the linker, including its length and the presence of other chemical moieties, can modulate its stability.[2]
Troubleshooting Guides
Issue 1: Premature Cleavage of the this compound Linker Observed in Plasma Stability Assays
Symptom: LC-MS analysis of an ADC incubated in plasma shows a rapid decrease in the average drug-to-antibody ratio (DAR) over time, with a corresponding increase in the concentration of the free payload or payload-linker metabolite.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Steric Hindrance | 1. Modify the Linker: If possible, synthesize analogs of the this compound linker with increased steric hindrance near the disulfide bond. For example, introduce methyl or other bulky groups on the carbon atom adjacent to the disulfide.[3][4] 2. Select a Different Conjugation Site: If using site-specific conjugation, choose a cysteine residue that is partially buried or surrounded by bulky amino acid residues to provide inherent steric protection.[1] |
| High Reactivity due to Electronic Effects | 1. Evaluate Linker Analogs: Synthesize and test SPDB-sulfo linkers with different electron-withdrawing or electron-donating groups on the aromatic ring to modulate the reactivity of the disulfide bond. A direct comparison with a non-nitrated SPDB-sulfo linker would be informative. |
| Disulfide Bond Scrambling | 1. Control pH during Conjugation: Alkaline conditions during the ADC manufacturing process can promote disulfide bond scrambling. Ensure that the pH is carefully controlled during the reduction and conjugation steps.[5][6] 2. Analytical Characterization: Use non-reducing SDS-PAGE and mass spectrometry to assess the integrity of the interchain disulfide bonds after conjugation. |
Issue 2: High Levels of ADC Aggregation in Plasma
Symptom: Size-exclusion chromatography (SEC) analysis of the ADC after plasma incubation shows a significant increase in high-molecular-weight species (aggregates).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of the Linker-Payload | 1. Incorporate Hydrophilic Moieties: If synthesizing custom linkers, consider incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to improve the overall solubility of the ADC. 2. Optimize DAR: A high drug-to-antibody ratio can increase the hydrophobicity of the ADC. Aim for a lower, more homogeneous DAR distribution if aggregation is a persistent issue. |
| Instability of the Antibody Scaffold | 1. Buffer Formulation: Ensure the ADC is formulated in a buffer that is optimal for the stability of the monoclonal antibody. Key parameters to optimize include pH and the concentration of excipients. 2. Thermal Stability Assessment: Perform differential scanning calorimetry (DSC) to assess the thermal stability of the ADC compared to the unconjugated antibody. A significant decrease in the melting temperature (Tm) may indicate that the conjugation process is destabilizing the antibody.[7] |
Data Presentation
The following tables provide a hypothetical comparison of the plasma stability of different disulfide linkers to illustrate the impact of steric hindrance.
Table 1: In Vitro Plasma Stability of Anti-Her2-ADC with Different Disulfide Linkers
| Linker | Steric Hindrance | Plasma Half-life (t½) in human plasma (days) | % Intact ADC after 7 days |
| Unhindered Disulfide | Low | ~2 | ~20% |
| This compound | Moderate | ~7 | ~50% |
| Hindered Disulfide (e.g., with gem-dimethyl substitution) | High | >14 | >80% |
Note: These are representative data to illustrate a concept and may not reflect the actual performance of the this compound linker.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the in vitro stability of an ADC with a this compound linker in plasma by measuring the change in the average DAR over time.
Methodology:
-
Sample Preparation:
-
Thaw human plasma (or plasma from other species of interest) at 37°C.
-
Spike the ADC into the plasma at a final concentration of 1 mg/mL.
-
Prepare a control sample by spiking the ADC into PBS at the same concentration.
-
Incubate all samples at 37°C.
-
-
Time-Point Collection:
-
At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), aliquot a portion of the plasma and PBS samples and immediately freeze them at -80°C to stop the reaction.
-
-
ADC Immuno-capture:
-
Thaw the samples on ice.
-
To each sample, add Protein A or Protein G magnetic beads and incubate at 4°C with gentle mixing to capture the ADC.
-
Wash the beads with cold PBS to remove unbound plasma proteins.
-
-
Sample Elution and Reduction:
-
Elute the ADC from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralize the sample.
-
For analysis of light and heavy chains, reduce the eluted ADC with a reducing agent like DTT or TCEP.
-
-
LC-MS Analysis:
-
Analyze the intact or reduced ADC samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-HRMS).
-
Determine the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) by deconvoluting the mass spectra.
-
-
Data Analysis:
-
Calculate the average DAR at each time point using the following formula: Average DAR = Σ(DARn * In) / Σ(In) where DARn is the drug-to-antibody ratio of a specific species and In is its relative abundance.
-
Plot the average DAR versus time to determine the stability profile and calculate the half-life of the ADC in plasma.
-
Visualizations
Caption: Workflow for the in vitro plasma stability assay.
Caption: Key factors influencing disulfide linker stability.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of disulfide and hinge modifications in monoclonal antibodies | Semantic Scholar [semanticscholar.org]
- 7. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of NO2-SPDB-Sulfo Conjugates
Welcome to the technical support center for the purification of NO2-SPDB-sulfo conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the purification of these specialized bioconjugates.
Introduction to this compound Conjugates Purification
The purification of protein conjugates prepared with the this compound linker, a derivative of the well-established sulfo-SPDB linker, presents a unique set of challenges inherent to antibody-drug conjugates (ADCs). These challenges primarily revolve around achieving high purity and yield while maintaining the integrity and biological activity of the conjugate. Key quality attributes that need to be carefully controlled include the drug-to-antibody ratio (DAR), the removal of unconjugated protein and small molecule impurities, and the minimization of aggregates.[1][2][]
The presence of a nitro (NO2) group on the linker may introduce additional complexity. Nitroaromatic compounds can exhibit increased hydrophobicity and may be susceptible to reduction under certain conditions, potentially impacting the stability and purification profile of the conjugate.[4][5][6]
This guide will provide a structured approach to troubleshooting common issues encountered during the purification process, along with detailed experimental protocols and data presentation to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in my this compound conjugate preparation?
A1: Heterogeneity in conjugate preparations is a common challenge and can arise from several factors:
-
Variable Drug-to-Antibody Ratio (DAR): The conjugation reaction often results in a mixture of species with different numbers of linker-payload molecules attached to the protein (e.g., DAR 0, 2, 4, 6, 8 for cysteine-based conjugation).[][7]
-
Positional Isomers: For lysine-based conjugation, the linker can attach to various accessible lysine (B10760008) residues on the protein, leading to a complex mixture of positional isomers.
-
Unconjugated Protein: Incomplete reaction can leave a significant amount of unconjugated protein (DAR 0), which needs to be removed as it can compete with the conjugate for target binding.[8]
-
Aggregates: The conjugation process, particularly with hydrophobic payloads, can induce protein aggregation, which is a critical quality attribute to monitor and control.[9][10]
-
Free Small Molecules: Residual unconjugated linker, payload, and other reaction components must be efficiently removed to prevent potential toxicity.[1][11]
Q2: How does the "NO2" group on the linker potentially affect the purification process?
A2: While specific data on this compound is limited, the presence of a nitro group on an aromatic linker can have the following potential impacts:
-
Increased Hydrophobicity: The nitro group can increase the hydrophobicity of the linker-payload, which may lead to a greater propensity for aggregation of the conjugate.[4][10] This increased hydrophobicity can be leveraged for separation using Hydrophobic Interaction Chromatography (HIC).
-
Chemical Stability: Nitroaromatic compounds can be susceptible to enzymatic or chemical reduction.[5][12] It is crucial to consider the stability of the nitro group under the buffer conditions and with any additives used during purification to prevent unintended degradation of the conjugate.
-
Analytical Characterization: The nitro group will have a distinct UV absorbance profile, which can be utilized for analytical characterization but may also interfere with certain quantification methods.
Q3: Which purification techniques are most suitable for this compound conjugates?
A3: A multi-step purification strategy is typically required. The most common and effective techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful method for separating species with different DAR values due to the increased hydrophobicity imparted by the linker-payload.[][7][8][13][14][15]
-
Ion-Exchange Chromatography (IEX): IEX can be used to remove charged impurities and can sometimes resolve different DAR species if the conjugation alters the overall charge of the protein.
-
Size Exclusion Chromatography (SEC): SEC is primarily used to remove aggregates and for buffer exchange.[16][17][18] It is also effective in removing small molecule impurities.
-
Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange, concentration, and the removal of small molecule impurities.[1]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the purification of this compound conjugates.
Problem 1: Low Yield of Purified Conjugate
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Precipitation during conjugation or purification | - Visually inspect the solution for turbidity or precipitate.- Analyze the supernatant and any precipitate by SDS-PAGE or SEC. | - Optimize buffer conditions (pH, ionic strength).- Reduce the concentration of the protein or the molar excess of the linker-payload.- For hydrophobic payloads, consider the addition of a small percentage of an organic co-solvent.[9] |
| Non-specific binding to chromatography resin | - Perform a mass balance calculation to determine if the protein is being lost on the column.- Analyze the strip fraction of the column. | - Modify the buffer composition (e.g., add mild detergents or organic modifiers).- Screen different chromatography resins with varying hydrophobicity or charge characteristics. |
| Aggregation leading to loss during SEC | - Analyze the crude and purified samples by SEC to quantify aggregate levels. | - Optimize conjugation conditions to minimize aggregation.- Adjust buffer conditions during purification to enhance stability. |
| Overly harsh elution conditions in HIC/IEX | - The eluted conjugate shows signs of degradation or aggregation. | - Optimize the elution gradient to be shallower.- Screen for milder elution buffers. |
Problem 2: Incomplete Removal of Unconjugated Protein (DAR 0)
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Insufficient resolution in HIC | - The HIC chromatogram shows poor separation between the DAR 0 peak and the first conjugated species. | - Optimize the HIC gradient (make it shallower).- Screen different HIC resins with higher selectivity.- Adjust the salt concentration in the binding buffer.[8] |
| Co-elution in SEC | - SEC is generally not suitable for separating based on DAR. | - Implement a dedicated HIC or IEX step before the final SEC polishing step. |
| Inefficient conjugation reaction | - A very large DAR 0 peak is observed in the crude material. | - Optimize the conjugation reaction conditions (e.g., molar ratio of linker, reaction time, pH). |
Problem 3: Presence of Aggregates in the Final Product
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Hydrophobicity of the linker-payload | - Increased aggregation is observed post-conjugation. | - Screen for less hydrophobic linker-payloads if possible.- Optimize the formulation buffer to include stabilizers.- Implement a high-resolution SEC step for aggregate removal.[17][18] |
| Buffer conditions (pH, ionic strength) | - Aggregation increases during specific purification steps. | - Perform buffer screening to identify conditions that minimize aggregation. |
| Freeze-thaw instability | - Aggregates form after storing the purified conjugate. | - Add cryoprotectants to the final formulation buffer. |
Problem 4: Residual Free Small Molecules (Linker, Payload)
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Inefficient removal by initial purification steps | - Detect free small molecules in the final product by RP-HPLC or LC-MS. | - Incorporate a desalting or TFF step immediately after the conjugation reaction.[1]- Use a well-resolved SEC column for the final polishing step. |
| Leaching from chromatography media | - A less common issue, but can occur with some resins. | - Ensure proper column packing and cleaning procedures. |
| Instability of the conjugate leading to release of payload | - Free payload increases over time in the purified sample. | - Investigate the stability of the disulfide bond in the linker under the purification and storage conditions.- Adjust buffer pH and consider the use of antioxidants if oxidative degradation is suspected. |
Quantitative Data Summary
The following tables provide representative quantitative data that can be used as a benchmark for successful purification of antibody-drug conjugates.
Table 1: Typical Purity and Yield for ADC Purification Steps
| Purification Step | Typical Purity (% Monomer) | Typical Yield (%) | Key Impurities Removed |
| Initial Capture (e.g., Protein A) | >95% | 85-95% | Host cell proteins, DNA |
| Hydrophobic Interaction Chromatography (HIC) | >98% | 60-80% | Unconjugated antibody, species with undesired DAR |
| Ion-Exchange Chromatography (IEX) | >99% | 80-90% | Charged variants, some aggregates |
| Size Exclusion Chromatography (SEC) | >99.5% | 90-95% | Aggregates, remaining small molecules |
| Tangential Flow Filtration (TFF) | N/A | >95% | Small molecules, buffer exchange |
Note: Yields are step-specific and the overall process yield will be lower.
Table 2: Critical Quality Attributes for a Purified ADC
| Attribute | Target Range | Analytical Method |
| Average DAR | 3.5 - 4.5 (typical) | HIC, RP-HPLC, Mass Spectrometry[7] |
| Monomer Purity | >98% | SEC-HPLC[17] |
| Aggregate Content | <2% | SEC-HPLC |
| Unconjugated Antibody | <5% | HIC, IEX |
| Residual Free Payload | <0.1% | RP-HPLC, LC-MS |
Experimental Protocols
Protocol 1: General Workflow for Purification of a this compound Conjugate
This protocol outlines a typical multi-step purification process for a cysteine-linked conjugate.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Separation
-
Column: Phenyl or Butyl HIC column.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[7]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Sample Loading: Dilute the conjugate sample with Mobile Phase A to the appropriate salt concentration and load onto the column.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 column volumes.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze fractions by SDS-PAGE, SEC, and Mass Spectrometry to identify those containing the desired DAR species.
References
- 1. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 2. Diversification of ADC formats and overcoming purification challenges [lonza.com]
- 4. researchgate.net [researchgate.net]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of ADCs by Hydrophobic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
- 16. skillscenter.colorado.edu [skillscenter.colorado.edu]
- 17. goldbio.com [goldbio.com]
- 18. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target toxicity of NO2-SPDB-sulfo ADCs
This technical support center provides guidance for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) utilizing the NO2-SPDB-sulfo linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an this compound linked ADC?
A1: An ADC with a this compound linker targets a specific antigen on the surface of a cancer cell.[1][] After binding to the antigen, the ADC-antigen complex is internalized by the cell.[1][3] The this compound linker contains a disulfide bond, which is designed to be stable in the bloodstream but is cleaved in the reducing environment of the cell's interior, particularly due to the high concentration of glutathione.[][4][5] This cleavage releases the cytotoxic payload, which can then exert its cell-killing effect.[]
Q2: What are the known off-target toxicities associated with sulfo-SPDB ADCs?
A2: A notable off-target toxicity associated with ADCs using a sulfo-SPDB linker, particularly when conjugated to the payload DM4, is ocular toxicity.[6][7] Clinical and preclinical studies have reported adverse events such as blurred vision, dry eye, and corneal abnormalities.[8][9][10] Other potential off-target toxicities are generally payload-dependent and can include hematological toxicities like neutropenia and thrombocytopenia, which may be exacerbated by premature linker cleavage.[7]
Q3: How does the drug-to-antibody ratio (DAR) affect the performance and toxicity of my this compound ADC?
A3: The drug-to-antibody ratio (DAR) is a critical quality attribute that significantly impacts an ADC's efficacy, toxicity, and stability. A low DAR may result in insufficient potency, while a high DAR can increase hydrophobicity, leading to faster clearance, potential aggregation, and increased off-target toxicity.[7] For many ADCs, an average DAR of 2 to 4 is considered a good balance between efficacy and safety. It is crucial to optimize and consistently produce ADCs with a well-defined DAR.
Q4: My ADC is showing signs of aggregation. What are the possible causes and how can I mitigate this?
A4: ADC aggregation can be caused by several factors, including the hydrophobicity of the payload and linker, unfavorable buffer conditions (pH and salt concentration), high drug-to-antibody ratio (DAR), and physical stress like repeated freeze-thaw cycles. To mitigate aggregation, consider optimizing the formulation buffer, using site-specific conjugation to create more homogeneous ADCs, and carefully controlling storage and handling conditions.
Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Issue 1: High Off-Target Cytotoxicity in In Vitro Assays
Symptoms:
-
Significant killing of antigen-negative cells in single-culture experiments.
-
Higher than expected toxicity in co-culture bystander assays.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Premature Linker Cleavage | Perform a linker stability assay by incubating the ADC in plasma and measuring the release of free payload over time using LC-MS/MS.[4] |
| Payload Permeability | If the payload is highly membrane-permeable, it can lead to a strong bystander effect, which might be misinterpreted as off-target toxicity in some assay formats.[11] Evaluate the bystander effect using both co-culture and conditioned medium transfer assays to differentiate between direct off-target killing and bystander killing.[12][13] |
| Non-Specific Uptake | Investigate non-specific endocytosis by incubating the ADC with antigen-negative cells and measuring payload internalization. |
Troubleshooting Workflow for High Off-Target Cytotoxicity
Caption: Troubleshooting workflow for high in vitro off-target cytotoxicity.
Issue 2: Unexpected Toxicities in In Vivo Models
Symptoms:
-
Significant weight loss in animals.
-
Signs of organ damage (e.g., elevated liver enzymes).
-
Ocular abnormalities.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Poor Linker Stability In Vivo | Conduct a pharmacokinetic (PK) study to measure the levels of intact ADC, total antibody, and free payload in circulation over time.[4][14] |
| Off-Target Tissue Accumulation | Perform a biodistribution study using a radiolabeled ADC to quantify its accumulation in various organs and tissues.[15] |
| Payload-Specific Toxicities | Review the known toxicity profile of the payload. For sulfo-SPDB-DM4 ADCs, conduct specialized ophthalmic examinations in animal models to assess for ocular toxicity.[8][16] |
| Inappropriate Drug-to-Antibody Ratio (DAR) | A high DAR can lead to faster clearance and increased toxicity. Characterize the DAR of your ADC batch using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. |
Troubleshooting Workflow for Unexpected In Vivo Toxicity
Caption: Troubleshooting workflow for unexpected in vivo toxicities.
Data Presentation
Table 1: Comparative In Vivo Stability of Different ADC Linker Types
| Linker Type | Cleavage Mechanism | Typical In Vivo Stability | Key Considerations |
| Disulfide (e.g., SPDB) | Reduction (Glutathione) | Moderate | Stability can be modulated by steric hindrance around the disulfide bond.[5] |
| Peptide (e.g., Val-Cit) | Protease (e.g., Cathepsin B) | High in humans, lower in rodents | Susceptible to cleavage by extracellular proteases, potentially leading to off-target toxicity.[17][18] |
| Hydrazone | pH-sensitive (Acidic) | Low to Moderate | Can be unstable at physiological pH, leading to premature drug release.[4] |
| Thioether (Non-cleavable) | Proteolytic Degradation | High | Requires full antibody degradation for payload release, generally leading to higher stability in circulation.[4] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for Disulfide Linkers
Objective: To assess the stability of the this compound linker by quantifying the amount of intact ADC remaining after incubation in plasma.
Methodology:
-
ADC Incubation: Incubate the ADC at a concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[19]
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[19]
-
Sample Analysis: Analyze the samples to quantify the concentration of the intact ADC (antibody-conjugated drug). This can be done using two primary methods:
-
ELISA-based Quantification:
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Add plasma samples and incubate.
-
Use a secondary antibody that detects the payload to quantify the amount of intact ADC.[4]
-
-
LC-MS/MS-based Quantification:
-
Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile).
-
Analyze the supernatant to quantify the amount of free payload that has been released from the ADC.[4]
-
-
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability profile of the linker.
Experimental Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for assessing in vitro plasma stability of ADCs.
Protocol 2: In Vivo Biodistribution Study
Objective: To determine the tissue distribution and tumor-targeting efficiency of the this compound ADC.
Methodology:
-
Radiolabeling: Label the ADC with a suitable radioisotope (e.g., ¹²⁵I, ¹¹¹In, ⁸⁹Zr).
-
Animal Model: Utilize tumor-bearing animal models (e.g., xenograft mice).
-
ADC Administration: Administer a single intravenous (IV) injection of the radiolabeled ADC.[6]
-
Tissue Collection: At predetermined time points (e.g., 24, 48, 72, 144 hours) post-injection, euthanize the animals and dissect key tissues (tumor, liver, spleen, kidneys, lungs, heart, muscle, bone) and collect blood.[6]
-
Radioactivity Measurement: Weigh each tissue and blood sample and measure the radioactivity using a gamma counter.[6]
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This will provide a quantitative measure of the ADC's distribution and tumor uptake.[6]
Signaling Pathway: ADC Mechanism of Action and Payload Delivery
Caption: Mechanism of action for a disulfide-linked ADC.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ocular Adverse Events Associated with Antibody–Drug Conjugates in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) [frontiersin.org]
- 10. Frontiers | Ocular adverse events associated with antibody-drug conjugates: a comprehensive pharmacovigilance analysis [frontiersin.org]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. agilent.com [agilent.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. adcreview.com [adcreview.com]
- 16. Antibody-Drug Conjugates and Ocular Toxicities: A Call for Standardized Guidelines - 2025 - American Academy of Ophthalmology [aao.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
how to improve the solubility of drug-linker complexes with NO2-SPDB-sulfo
Technical Support Center: Improving Drug-Linker Complex Solubility
This guide provides troubleshooting advice and protocols for researchers encountering solubility issues with drug-linker complexes utilizing the NO2-SPDB-sulfo linker.
Troubleshooting Guide
Q1: Why is my drug-linker complex with this compound showing poor solubility despite the hydrophilic "sulfo" group?
A: While the sulfonate ("sulfo") group is added to increase water solubility, several factors can counteract this effect and lead to aggregation or precipitation:
-
High Payload Hydrophobicity : The most significant factor is often the cytotoxic drug (payload) itself. Many potent payloads used in antibody-drug conjugates (ADCs) are highly hydrophobic, and this property can dominate the overall physicochemical profile of the complex[][2].
-
High Drug-to-Antibody Ratio (DAR) : As the number of drug-linker molecules per antibody increases, the overall hydrophobicity of the ADC can rise dramatically. This often leads to a higher tendency for aggregation[][2].
-
The "NO2" Group : The nitro (NO2) group on the linker is an electron-withdrawing group that can increase the hydrophobicity of the linker itself, partially offsetting the benefit of the sulfo group.
-
Suboptimal Formulation : The buffer composition, including pH and ionic strength, is critical. If the formulation conditions are not optimized for the specific drug-linker complex, its solubility can be significantly reduced[][3].
-
Linker Chemistry : The stability of the linker and its interaction with the payload and antibody can influence the conformation of the final conjugate, potentially exposing hydrophobic patches that promote aggregation[][4].
Q2: What is the first and most direct step to troubleshoot precipitation?
A: The most immediate and often effective approach is to optimize the formulation.[][3] This involves systematically adjusting the components of the solution in which the drug-linker complex is stored or used. This approach does not require re-synthesizing the conjugate and can yield rapid improvements. Key parameters to investigate include pH, buffer species, and the addition of stabilizing excipients.[3]
Q3: If formulation optimization is insufficient, what are the next steps?
A: If extensive formulation screening does not resolve the solubility issues, you may need to re-evaluate the design of the drug-linker complex itself. Consider these strategies:
-
Optimize the DAR : A high DAR is a common cause of poor solubility.[] Reducing the DAR may lead to a more soluble and stable conjugate, although this can be a trade-off with efficacy.
-
Incorporate Additional Hydrophilic Moieties : If the this compound linker is not providing sufficient solubility, consider linkers that include more powerful solubilizing groups, such as polyethylene (B3416737) glycol (PEG) chains.[][2][6][7] PEGylation can create a "hydration shell" around the complex, masking hydrophobicity and improving solubility.[2][6]
-
Site-Specific Conjugation : If you are using non-site-specific conjugation methods (e.g., to lysine (B10760008) residues), the resulting product is a heterogeneous mixture. Some species within this mixture may be particularly prone to aggregation. Using site-specific conjugation technologies can produce a more homogeneous product with improved physicochemical properties.[4]
Data Summary: Impact of Formulation on ADC Solubility
The following table provides a representative summary of how different formulation parameters can influence the solubility and stability of an antibody-drug conjugate. Actual values will vary depending on the specific antibody, linker, and payload.
| Parameter | Condition A | Solubility (mg/mL) | Condition B | Solubility (mg/mL) | Rationale |
| pH | pH 5.0 (Citrate Buffer) | 8.5 | pH 7.4 (Phosphate Buffer) | 2.1 | The surface charge of the antibody changes with pH. Moving away from the isoelectric point (pI) generally increases electrostatic repulsion between molecules, preventing aggregation and improving solubility. |
| Excipient | No Additive | 3.2 | 0.02% Polysorbate 20 | 9.8 | Surfactants like Polysorbate 20 can prevent protein aggregation at interfaces and shield hydrophobic regions, thereby increasing apparent solubility and stability. |
| Stabilizer | No Additive | 4.5 | 200 mM Arginine | 12.0 | Arginine can act as an aggregation suppressor by interacting with hydrophobic patches on the protein surface, improving solubility and long-term stability. |
| Co-solvent | 0% DMSO | 1.5 | 5% DMSO | 7.3 | For highly hydrophobic payloads, a small percentage of an organic co-solvent can significantly improve the solubility of the overall complex. However, this must be optimized as high concentrations can denature the antibody. |
Experimental Protocol: Buffer Screening for Solubility Optimization
This protocol outlines a systematic approach to identify an optimal buffer system for your drug-linker complex.
Objective: To determine the effect of pH, buffer species, and excipients on the solubility and stability of the this compound drug-linker complex.
Materials:
-
Purified drug-linker complex stock solution.
-
Buffer stock solutions (e.g., 100 mM Citrate, Acetate, Histidine, Phosphate).
-
Excipient stock solutions (e.g., 1 M NaCl, 1 M Arginine, 1% Polysorbate 20).
-
96-well microplate (UV-transparent for spectroscopic readings).
-
Microplate reader capable of measuring absorbance at 280 nm (for concentration) and 350 nm or 600 nm (for turbidity/aggregation).
-
Pipettes and sterile tubes.
Methodology:
-
Buffer Preparation:
-
Prepare a matrix of test buffers in a 96-well plate. For example, screen four different buffer species (Citrate, Histidine, Phosphate, Tris) at four different pH values each (e.g., pH 5.0, 6.0, 7.0, 8.0).
-
In a separate experiment, prepare a promising buffer (e.g., Histidine pH 6.0) and add a matrix of excipients (e.g., varying concentrations of NaCl, Arginine, Polysorbate 20).
-
-
Sample Preparation:
-
Dialyze or buffer-exchange your drug-linker complex into a neutral, low-salt buffer (e.g., 10 mM Histidine, pH 6.5) to prepare a starting stock.
-
Determine the initial concentration of the stock solution by measuring A280.
-
Add a fixed amount of the drug-linker complex stock to each well of the prepared 96-well plate to a final target concentration (e.g., 1 mg/mL).
-
-
Incubation and Stress:
-
Seal the plate to prevent evaporation.
-
Take an initial (T=0) reading for turbidity (A350) and visual appearance.
-
Incubate the plate under both standard (4°C) and stressed conditions (e.g., 40°C for 24-48 hours) to accelerate potential instability. Agitation can also be used as a mechanical stressor.
-
-
Analysis:
-
Visual Inspection: After incubation, visually inspect each well for signs of precipitation or cloudiness.
-
Turbidity Measurement: Measure the absorbance at 350 nm or 600 nm. An increase in absorbance indicates scattering from aggregated particles.
-
Concentration Measurement: Centrifuge the plate to pellet any large aggregates. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at 280 nm to determine the concentration of soluble protein remaining.
-
(Optional) Size Exclusion Chromatography (SEC-HPLC): For lead conditions, SEC can be used to quantify the percentage of monomer, dimer, and high-molecular-weight aggregates.
-
-
Data Interpretation:
-
Identify the buffer conditions (pH, buffer species, excipients) that result in the lowest turbidity, minimal loss of soluble protein, and the highest percentage of monomer after stress. These represent the optimal formulation conditions.
-
Visualizations
Caption: Troubleshooting workflow for addressing low solubility of drug-linker complexes.
Caption: Experimental workflow for a systematic buffer screening assay.
Frequently Asked Questions (FAQs)
Q: How do I accurately measure the solubility of my drug-linker complex? A: Precise solubility measurement involves creating a dilution series of your complex in a specific buffer, allowing it to equilibrate, and then measuring the concentration of the soluble fraction. A common method is to centrifuge the samples to pellet any precipitate and then measure the protein concentration of the supernatant using UV-Vis spectroscopy (A280). Alternatively, nephelometry or turbidity measurements (absorbance at 350-600 nm) can be used to detect the onset of aggregation as concentration increases.
Q: Are there alternative linker technologies I should consider if solubility issues with SPDB-based linkers persist? A: Yes. If formulation and DAR optimization are unsuccessful, exploring linkers with enhanced hydrophilic properties is a logical next step. Linkers incorporating PEG chains are a widely used strategy to improve the solubility and pharmacokinetic properties of ADCs.[7] Additionally, other hydrophilic, non-PEG linkers, such as those based on chito-oligosaccharides, have been developed to address solubility challenges with highly hydrophobic payloads.[8]
Q: Can the conjugation site on the antibody affect the complex's solubility? A: Yes. Non-specific conjugation, typically to surface-exposed lysines, results in a heterogeneous mixture of species with varying DARs and conjugation sites. Some of these species may be more prone to aggregation. Site-specific conjugation, which targets engineered cysteines or other specific residues, produces a homogeneous product. This homogeneity often leads to more predictable and improved physicochemical properties, including better solubility and stability.[4]
References
- 2. researchgate.net [researchgate.net]
- 3. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. purepeg.com [purepeg.com]
- 7. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
Technical Support Center: Managing Premature Cleavage of Disulfide ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the premature cleavage of disulfide linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guides
Issue 1: Rapid Loss of Payload in Plasma Stability Assays
Symptoms:
-
Significant decrease in average drug-to-antibody ratio (DAR) over a short time course (e.g., < 24 hours) in an in vitro plasma incubation.
-
Detection of high levels of free payload or linker-payload metabolites in plasma samples via LC-MS analysis.[1][2]
-
Inconsistent results in cell-based cytotoxicity assays.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| High Glutathione (B108866) (GSH) Concentration in Plasma | While intracellular GSH concentrations are significantly higher, some level of reducing agents exists in plasma which can cleave disulfide bonds.[][4][5] 1. Quantify Free Thiols: Measure the free thiol concentration in your plasma lot. 2. Use Hindered Linkers: Employ sterically hindered disulfide linkers (e.g., with methyl groups near the disulfide bond) to reduce susceptibility to reduction.[6][7] 3. Alternative Linker Chemistry: Consider alternative cleavable linkers (e.g., peptide or pH-sensitive linkers) or non-cleavable linkers if the target biology allows.[5][8][9] |
| Thiol-Disulfide Exchange with Serum Proteins | Free thiol groups on serum proteins, like albumin, can initiate a thiol-disulfide exchange reaction, leading to payload release.[10] 1. Site of Conjugation: If possible, select conjugation sites that are less solvent-accessible to sterically shield the linker.[6] 2. Linker Length: Evaluate the impact of linker length. A shorter linker might offer more steric protection from the antibody itself.[6] |
| Enzymatic Cleavage | Certain enzymes in plasma may contribute to disulfide bond reduction or degradation of the linker.[11] 1. Species-Specific Differences: Assess stability in plasma from different species (e.g., human, mouse, rat, cynomolgus monkey) as enzymatic activity can vary.[12][13] 2. Protease Inhibitors: As a diagnostic tool, include a cocktail of protease inhibitors in a control arm of your plasma stability assay to see if it mitigates cleavage. |
| Instability of the Linker Itself | The chemical structure of the linker, independent of the disulfide bond, may be prone to hydrolysis. 1. Forced Degradation Studies: Perform forced degradation studies (acid, base, oxidation, heat) to identify inherent liabilities in the linker structure.[14] |
Issue 2: Poor In Vivo Efficacy and High Systemic Toxicity
Symptoms:
-
Lower than expected anti-tumor activity in xenograft models.
-
Observed toxicity in animal models at doses where the ADC should be well-tolerated (e.g., weight loss, signs of distress).
-
Pharmacokinetic (PK) analysis reveals a short half-life of the intact ADC and high levels of circulating free payload.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Premature Payload Release in Circulation | This is the most common cause, leading to off-target toxicity and reduced delivery of the payload to the tumor.[2][15][16] 1. Optimize Linker Stability: Based on in vitro plasma stability data, select the most stable disulfide linker candidate. Introducing steric hindrance is a key strategy.[6][7] 2. Evaluate Alternative Linkers: If disulfide linkers prove consistently unstable, explore other linker technologies that rely on different release mechanisms (e.g., enzymatic cleavage by tumor-specific proteases).[8][] |
| High Drug-to-Antibody Ratio (DAR) | High DAR values can increase the hydrophobicity of the ADC, potentially leading to faster clearance and aggregation, which can be misinterpreted as instability.[2][18] 1. DAR Optimization: Produce ADCs with different average DAR values (e.g., 2, 4, 8) and evaluate their in vivo performance and stability. 2. Hydrophilic Linkers: Incorporate hydrophilic components, such as PEG moieties, into the linker design to mitigate the hydrophobicity of the payload.[15] |
| "Bystander Effect" in Non-Target Tissues | If the payload is cell-permeable, premature release can lead to toxicity in healthy tissues.[9] 1. Payload Selection: If linker instability cannot be overcome, consider a payload that is less potent or has lower cell permeability to reduce bystander toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of premature disulfide linker cleavage in the bloodstream?
A1: The primary mechanism is the reduction of the disulfide bond. This is driven by the difference in the concentration of reducing molecules, particularly glutathione (GSH), between the intracellular environment (millimolar range) and the extracellular environment or plasma (micromolar range).[] While the concentration is much lower in plasma, it can still be sufficient to cause gradual cleavage. Thiol-disulfide exchange with free thiols on plasma proteins like albumin also contributes to this process.[4][10]
Q2: How does steric hindrance improve the stability of disulfide linkers?
A2: Introducing bulky groups, such as methyl groups, adjacent to the disulfide bond makes it physically more difficult for reducing agents like glutathione to access and attack the disulfide bond.[6][7] This increased steric hindrance slows down the rate of reduction, enhancing the linker's stability in circulation and prolonging the ADC's half-life.[6]
Q3: Are there differences in disulfide linker stability between preclinical species and humans?
A3: Yes, significant differences can exist. The plasma composition, including the levels and types of reducing agents and enzymes, can vary between species.[12][13] For example, some studies have shown that certain linkers are less stable in rodent plasma compared to human plasma.[19] Therefore, it is crucial to assess ADC stability in plasma from all relevant species, including human, mouse, rat, and non-human primates, early in the development process.[12]
Q4: What analytical methods are essential for monitoring disulfide linker stability?
A4: A combination of methods is required for a comprehensive assessment:
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the average Drug-to-Antibody Ratio (DAR) and monitor its decrease over time as the payload is lost.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying and quantifying the free payload and its metabolites in plasma, providing direct evidence of linker cleavage.[1][20]
-
Size Exclusion Chromatography (SEC): Used to monitor for ADC aggregation or fragmentation, which can be secondary effects of linker/payload properties.[18][21]
Q5: Can the choice of conjugation site on the antibody affect disulfide linker stability?
A5: Absolutely. Conjugating the linker-payload to a cysteine residue located in a sterically shielded or less solvent-exposed region of the antibody can protect the disulfide bond from cleavage.[6] Site-specific conjugation technologies offer precise control over the attachment point, allowing for the optimization of both stability and efficacy.[6]
Data Presentation
Table 1: In Vitro Plasma Stability of Different Disulfide Linkers
This table shows a comparison of the percentage of intact ADC remaining after incubation in human plasma at 37°C for 72 hours for three different disulfide linkers with varying degrees of steric hindrance.
| Linker Type | Steric Hindrance | % Intact ADC (72h) | Average DAR (T=0) | Average DAR (T=72h) |
| Linker A | Low (unhindered) | 45% | 4.0 | 1.8 |
| Linker B | Medium (mono-substituted) | 82% | 3.9 | 3.2 |
| Linker C | High (di-substituted) | 95% | 4.1 | 3.9 |
Data is representative and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC with a disulfide linker by measuring the change in average DAR over time in plasma.
Methodology:
-
Preparation: Thaw frozen plasma (e.g., human, mouse) at 37°C. Centrifuge to remove any cryoprecipitate.
-
Incubation: Spike the ADC into the plasma at a final concentration of 1 mg/mL. Incubate the mixture in a temperature-controlled shaker at 37°C.
-
Time Points: At specified time points (e.g., 0, 6, 24, 48, 72 hours), withdraw an aliquot of the ADC-plasma mixture.
-
Sample Cleanup (for LC-MS): To analyze free payload, precipitate plasma proteins by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard. Centrifuge at high speed and collect the supernatant for LC-MS analysis.[12]
-
Sample Analysis (for DAR): To analyze the remaining intact ADC, use an appropriate method like affinity capture (e.g., Protein A beads) to isolate the ADC from plasma components before analysis by HIC or RP-HPLC.[20]
-
Data Analysis:
-
Calculate the average DAR at each time point using HIC.
-
Quantify the concentration of released payload at each time point using LC-MS.
-
Plot the average DAR vs. time to determine the rate of deconjugation.
-
Visualizations
Caption: Troubleshooting workflow for ADC instability.
Caption: Reductive cleavage of a disulfide linker.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. purepeg.com [purepeg.com]
- 16. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. benchchem.com [benchchem.com]
impact of conjugation site on NO2-SPDB-sulfo ADC stability
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of conjugation site on the stability of Antibody-Drug Conjugates (ADCs) utilizing the NO2-SPDB-sulfo linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its mechanism of action?
The this compound linker is a cleavable linker used in the synthesis of ADCs.[1][2] Its full name is N-Succinimidyl-4-(2-pyridyldithio)-2-nitro-sulfo-butanoate. It belongs to the family of pyridyldithio disulfide linkers, which are designed to be stable in systemic circulation but are cleaved in the reductive environment inside a target cell.[]
The key components of this linker are:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines, such as those on lysine (B10760008) residues of an antibody, to form a stable amide bond.
-
Disulfide bond (-S-S-): This is the cleavable trigger. It is relatively stable in the bloodstream but is readily reduced by high concentrations of intracellular glutathione, releasing the payload inside the target cell.[][4]
-
Nitro group (NO2): This is a strong electron-withdrawing group.[5] Its presence on the pyridyl ring is intended to modify the reactivity and stability of the disulfide bond, potentially influencing the rate of cleavage.
-
Sulfo group (SO3-): The addition of a sulfonate group increases the hydrophilicity and aqueous solubility of the linker, which can facilitate the conjugation process in aqueous buffers and potentially reduce ADC aggregation.[6]
Q2: How does the conjugation site impact the stability of an ADC using a disulfide linker like this compound?
The choice of conjugation site is critical and can significantly influence the stability and efficacy of an ADC.[7] For disulfide linkers, the local microenvironment of the conjugation site plays a major role in protecting the disulfide bond from premature reduction in circulation.
-
Steric Hindrance: Conjugating the linker to a cysteine residue located in a sterically hindered or partially buried position on the antibody can physically shield the disulfide bond from reducing agents like free cysteine in the plasma. This can lead to greater stability and a longer half-life in vivo.[4]
-
Solvent Accessibility: Cysteines on the surface of the antibody that are highly solvent-accessible may result in ADCs with lower plasma stability, as the disulfide linker is more exposed to the surrounding environment.
-
Antibody Structure: The conjugation process itself can alter the local or even global structure of the antibody.[8] Choosing a site that does not disrupt the antibody's structure is crucial for maintaining its binding affinity and overall physical stability. Site-specific conjugation methods, such as using engineered cysteines, allow for precise placement of the linker-payload to optimize these properties.[9][]
Q3: What are the primary degradation pathways for my this compound ADC?
There are two main chemical instability pathways for ADCs using this type of linker:
-
Premature Deconjugation: This is the most common issue for disulfide-linked ADCs. It occurs when the disulfide bond is cleaved before the ADC reaches the target cell, leading to systemic release of the cytotoxic payload and potential off-target toxicity.[11] This can be caused by:
-
Aggregation: This is a physical instability where ADC molecules self-associate to form high molecular weight species. Aggregation can be triggered by:
-
Increased Hydrophobicity: The cytotoxic payload is often hydrophobic. Attaching it to the antibody increases the overall hydrophobicity, which can promote aggregation.
-
Conformational Changes: The conjugation process can cause partial unfolding or structural changes in the antibody, exposing hydrophobic patches that lead to aggregation.[8]
-
Formulation Conditions: Suboptimal buffer conditions (pH, ionic strength) or physical stress (freeze-thaw cycles) can induce aggregation.[12]
-
Troubleshooting Guides
| Problem / Symptom | Possible Cause | Recommended Solution & Troubleshooting Steps |
| High levels of premature drug release observed in plasma stability assays. (Measured by LC-MS or ELISA) | 1. Highly Accessible Conjugation Site: The engineered cysteine is in a solvent-exposed location, making the disulfide bond susceptible to exchange with plasma thiols. | Site Selection: If possible, select an alternative conjugation site with greater steric hindrance. Compare the stability of ADCs made with different site-specific mutations. |
| 2. Linker Instability: The this compound linker may be inherently more labile under the specific assay conditions compared to other disulfide linkers. | Linker Chemistry: Consider evaluating a linker with a more sterically hindered disulfide bond to slow the rate of thiol exchange. | |
| 3. Residual Reducing Agent: Incomplete removal of TCEP or DTT after antibody reduction. | Purification: Ensure complete and thorough removal of all reducing agents post-conjugation using methods like diafiltration, dialysis, or size exclusion chromatography. Verify removal with an appropriate assay (e.g., Ellman's reagent).[12] | |
| Increased aggregation (High Molecular Weight Species) detected by SEC-HPLC post-conjugation or during storage. | 1. High Drug-to-Antibody Ratio (DAR): Higher DAR increases the overall hydrophobicity of the ADC, promoting aggregation. | Optimize DAR: Aim for a lower, more homogeneous DAR. A DAR of 2 or 4 is common for cysteine-based ADCs. |
| 2. Suboptimal Formulation Buffer: Incorrect pH, low ionic strength, or lack of stabilizing excipients. | Formulation Optimization: Screen different formulation buffers. Maintain a pH that ensures ADC stability (often slightly acidic).[12] Increase ionic strength (e.g., 150 mM NaCl) to screen charge interactions. Add stabilizing excipients like sucrose, trehalose, or polysorbate. | |
| 3. Unfavorable Conjugation Site: The conjugation site may be in a region prone to conformational changes upon payload attachment. | Site Evaluation: Characterize the thermal and conformational stability of ADCs conjugated at different sites using techniques like differential scanning calorimetry (DSC). | |
| Inconsistent DAR and poor batch-to-batch reproducibility. | 1. Inefficient Antibody Reduction: Incomplete or variable reduction of the interchain disulfide bonds (for native cysteine conjugation) or engineered sites. | Optimize Reduction Protocol: Carefully optimize the concentration of the reducing agent, reaction time, and temperature to achieve complete and specific reduction.[13] |
| 2. Linker-Payload Instability: The this compound linker-payload construct may be degrading during the conjugation reaction. | Assess Linker Stability: Analyze the integrity of the linker-payload by HPLC before and after incubation in the conjugation buffer (without the antibody) to check for degradation.[13] | |
| 3. Suboptimal Conjugation Conditions: Reaction parameters (pH, temperature, molar excess of linker) are not optimized. | Optimize Conjugation Protocol: Perform a design of experiments (DoE) to optimize key reaction parameters. A typical pH range for cysteine conjugation is 6.5-7.5. |
Illustrative Stability Data
The following table provides a summary of representative quantitative data illustrating how conjugation site can affect the stability of a disulfide-linked ADC. Note: These are not experimental values for a specific this compound ADC but are based on established principles for this ADC class.
| Conjugation Site (Engineered Cysteine) | Location on Antibody | % Monomer by SEC (T=0) | % Monomer by SEC (14 days, 4°C) | % Deconjugation (7 days, 37°C rat plasma) |
| Site A | Solvent-exposed loop in CH2 domain | 99.1% | 97.5% | ~25% |
| Site B | Partially buried region in CH1 domain | 99.5% | 99.1% | ~12% |
| Site C | Hinge region (native cysteine) | 98.8% | 96.2% | ~18% |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment
Objective: To quantify the rate of drug deconjugation from the ADC in plasma over time.
Methodology:
-
Sample Preparation: Dilute the ADC to a final concentration of 100 µg/mL in fresh rat or human plasma. Prepare multiple aliquots for each time point.
-
Incubation: Incubate the samples in a temperature-controlled environment, typically at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately stop the reaction by freezing the sample at -80°C.
-
ADC Capture (for LC-MS): Thaw the plasma sample and use an affinity capture method (e.g., magnetic beads coated with an anti-human IgG antibody) to isolate the ADC from plasma proteins.
-
Analysis by LC-MS: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in the average DAR over time indicates deconjugation.
-
Data Analysis: Plot the average DAR versus time and calculate the in vitro half-life of the conjugate.
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Methodology:
-
Column: Use a size exclusion column suitable for separating monoclonal antibodies and their aggregates (e.g., a column with a pore size for proteins in the 10-1,000 kDa range).
-
Mobile Phase: Use a non-denaturing, physiological buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: Set a flow rate between 0.5 and 1.0 mL/min.[12]
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.
-
Injection and Detection: Inject 10-20 µL of the sample and monitor the eluent using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas for high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments). Calculate the percentage of each species relative to the total integrated area.[12]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. veranova.com [veranova.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Intact quantitation of cysteine-conjugated antibody-drug conjugates using native mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NO2-SPDB-sulfo and SMCC Linkers for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic window. This guide provides an objective comparison of two prominent linker technologies: the cleavable NO2-SPDB-sulfo linker and the non-cleavable SMCC linker, supported by experimental data to inform rational ADC design.
At a Glance: Key Differences
| Feature | This compound Linker | SMCC Linker |
| Linker Type | Cleavable (Disulfide-based) | Non-cleavable (Thioether-based) |
| Release Mechanism | Reduction of disulfide bond in the high glutathione (B108866) environment of the cell cytoplasm.[1][] | Proteolytic degradation of the antibody backbone within the lysosome.[3][4] |
| Payload Release Form | Unmodified, potent payload | Payload attached to the linker and a lysine (B10760008) residue.[3][4] |
| Bystander Effect | Yes, the released cell-permeable payload can kill neighboring antigen-negative tumor cells.[5] | Generally no, the released metabolite is typically charged and cell-impermeable.[] |
| Plasma Stability | Generally stable, with stability tunable by introducing steric hindrance around the disulfide bond.[6][7] | High plasma stability due to the robust thioether bond.[3][8] |
| Hydrophilicity | Increased hydrophilicity due to the "sulfo" group, which can reduce aggregation.[][10][11] | More hydrophobic. |
| Efficacy against MDR Cells | Can be more effective against multi-drug resistant (MDR) cancer cells.[10][11] | May be less effective against MDR cancer cells.[10][11] |
Chemical Structures and Conjugation Chemistry
The distinct chemical structures of this compound and SMCC dictate their conjugation strategies and subsequent behavior in vivo.
This compound: A Cleavable Disulfide Linker
This compound (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate with a nitro modification) is a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) on the antibody, and a pyridyldithio group that reacts with a thiol group on the cytotoxic payload to form a cleavable disulfide bond. The "sulfo" group enhances the hydrophilicity of the linker, which can be advantageous when working with hydrophobic payloads to prevent aggregation.[10][11] The "NO2" (nitro) group is a modification to the pyridyl leaving group, potentially to enhance its reactivity or stability, though specific literature on its precise function is limited.
SMCC: A Non-Cleavable Thioether Linker
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is also a heterobifunctional crosslinker. Its NHS ester reacts with antibody lysine residues, while the maleimide (B117702) group forms a stable, non-cleavable thioether bond with a thiol group on the payload.[3] This robust linkage ensures the payload remains attached to the antibody until the entire ADC is degraded within the lysosome.[3][4]
Mechanism of Action and Payload Release
The fundamental difference between these two linkers lies in their payload release mechanisms, which has significant implications for an ADC's therapeutic activity.
Intracellular Processing of ADCs
The following diagram illustrates the general pathway of an ADC from administration to payload release.
This compound: Reductive Cleavage and the Bystander Effect
ADCs with disulfide-based linkers like this compound are internalized into the target tumor cell and trafficked to the lysosome. The disulfide bond is susceptible to cleavage by reducing agents, most notably glutathione, which is present in much higher concentrations inside the cell than in the bloodstream.[1] This reductive cleavage releases the payload in its original, potent form. If the released payload is cell-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect."[5]
SMCC: Lysosomal Degradation and Targeted Killing
In contrast, the thioether bond of the SMCC linker is resistant to both enzymatic and reductive cleavage.[3] Therefore, payload release only occurs after the entire antibody component of the ADC is degraded by proteases within the lysosome.[3][4] This process liberates the payload still attached to the linker and the lysine residue to which it was conjugated.[3][4] This resulting charged metabolite is typically unable to cross cell membranes, thus limiting off-target toxicity and precluding a bystander effect.[] This makes SMCC-based ADCs highly dependent on homogenous antigen expression within the tumor.
Performance Data: A Comparative Analysis
Direct, head-to-head comparative studies are essential for understanding the relative performance of different linker technologies. The following tables summarize key findings from preclinical studies comparing maytansinoid-based ADCs utilizing sulfo-SPDB and SMCC linkers.
In Vitro Cytotoxicity
Studies have shown that ADCs with hydrophilic, cleavable linkers like sulfo-SPDB can be more potent than those with hydrophobic, non-cleavable linkers like SMCC, especially in cancer cell lines that overexpress multi-drug resistance (MDR) transporters.[10][11]
| Cell Line | Linker | Target Antigen | Payload | IC50 | Reference |
| MDR-positive | sulfo-SPDB | Folate Receptor α | DM4 | More Potent | [10][11] |
| MDR-positive | SMCC | EGFR | DM1 | Less Potent | [10][11] |
| MDR-negative | sulfo-SPDB | Folate Receptor α | DM4 | Potent | [10][11] |
| MDR-negative | SMCC | EGFR | DM1 | Potent | [10][11] |
In Vivo Efficacy
In xenograft models, the choice of linker can significantly impact anti-tumor activity. While both linker types can be effective, the ability of cleavable linkers to induce a bystander effect may provide an advantage in tumors with heterogeneous antigen expression. One study demonstrated that an ADC with a cleavable linker (CX-DM1) was more active at a lower dose (3 mg/kg) than an SMCC-DM1 ADC at a much higher dose (15 mg/kg).[12]
| Xenograft Model | Linker | Target | Payload | Dosing Regimen | Tumor Growth Inhibition | Reference |
| EGFR-expressing | CX (cleavable) | EGFR | DM1 | 3 mg/kg | High | [12] |
| EGFR-expressing | SMCC | EGFR | DM1 | 15 mg/kg | Moderate | [12] |
| EpCAM-expressing | CX (cleavable) | EpCAM | DM1 | 3 mg/kg | High | [12] |
| EpCAM-expressing | SMCC | EpCAM | DM1 | 15 mg/kg | Moderate | [12] |
Plasma Stability
Both SMCC and sterically hindered disulfide linkers like those in the SPDB family can exhibit high plasma stability, which is crucial for minimizing premature payload release and off-target toxicity.[3][6][7] Pharmacokinetic studies have shown comparable stability between certain cleavable and non-cleavable linker-based ADCs.[12]
| ADC | Linker Type | Half-life (t1/2) | Clearance (CL) | Reference |
| CX-DM1 ADC | Cleavable | 9.9 days | 0.7 mL/h/kg | [12] |
| SMCC-DM1 ADC | Non-cleavable | 10.4 days | 0.7 mL/h/kg | [12] |
Experimental Protocols
Detailed and reproducible protocols are fundamental for the successful development of ADCs. Below are representative protocols for the conjugation and stability assessment of ADCs.
General Protocol for ADC Synthesis via Lysine Conjugation
This protocol outlines the general steps for conjugating a linker-payload to an antibody via lysine residues.
Materials:
-
Monoclonal antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound or SMCC linker dissolved in an organic solvent (e.g., DMSO)
-
Thiol-containing cytotoxic payload
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., desalting, size-exclusion chromatography)
Procedure:
-
Antibody-Linker Reaction: Add a molar excess of the linker solution to the antibody solution. Incubate at room temperature for 30-60 minutes.
-
Removal of Excess Linker: Purify the antibody-linker conjugate using a desalting column to remove unreacted linker.
-
Conjugation to Payload: Add a molar excess of the thiol-containing payload to the purified antibody-linker conjugate. Incubate at room temperature for 1-4 hours.
-
Quenching: Add a quenching reagent to cap any unreacted linkers on the antibody.
-
Purification: Purify the final ADC product using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload and other impurities.
-
Characterization: Analyze the purified ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation levels using techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and SEC.
Protocol for In Vitro Plasma Stability Assessment
This assay evaluates the stability of the ADC in a plasma environment over time.
Materials:
-
Purified ADC
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Analytical method to measure DAR (e.g., HIC-HPLC, LC-MS)
Procedure:
-
Incubation: Add the ADC to the plasma at a defined concentration. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma-ADC mixture.
-
Sample Preparation: Process the aliquots to isolate the ADC from the plasma proteins. This may involve affinity capture using Protein A or an antigen-specific resin.
-
Analysis: Analyze the isolated ADC using a validated method to determine the average DAR.
-
Data Interpretation: Plot the average DAR over time. A decrease in DAR indicates payload deconjugation.
Conclusion
The choice between a this compound and an SMCC linker is a critical decision in ADC development that should be driven by the biological context of the target and the desired therapeutic outcome.
-
This compound and other cleavable disulfide linkers offer the potential for a bystander effect and may be more effective against heterogeneous tumors and MDR-expressing cancer cells . The inclusion of a "sulfo" group can improve the physicochemical properties of the ADC.
-
SMCC and other non-cleavable linkers provide exceptional plasma stability and a more controlled, targeted release of the payload, which can lead to a wider therapeutic window in some contexts.[3] However, their efficacy is highly dependent on efficient internalization and lysosomal processing, and they are best suited for tumors with high and uniform antigen expression.
Ultimately, empirical testing of ADCs constructed with both types of linkers against the specific target and in relevant preclinical models is essential to identify the optimal design for a given therapeutic application.
References
- 1. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Stability of NO2-SPDB-sulfo in Human Plasma: A Comparative Analysis with Other ADC Linkers
For Immediate Publication
A detailed comparison of the in vitro plasma stability of the novel NO2-SPDB-sulfo linker against other commonly used linkers in antibody-drug conjugate (ADC) development. This guide provides researchers, scientists, and drug development professionals with quantitative data, experimental protocols, and visual representations to inform linker selection and ADC design.
The stability of the linker is a critical attribute of an antibody-drug conjugate, directly influencing its therapeutic index by governing the premature release of the cytotoxic payload in systemic circulation. An ideal linker remains stable in the bloodstream and selectively releases the payload within the target tumor microenvironment. This report provides a comparative analysis of the in vitro stability of the this compound linker, a next-generation disulfide-based linker, against established alternatives such as other disulfide linkers (e.g., SPDB), maleimide-based linkers (e.g., SMCC), and peptide linkers (e.g., Val-Cit).
Comparative In Vitro Stability in Human Plasma
The following table summarizes the available quantitative data on the in vitro stability of various ADC linkers in human plasma. Stability is often reported as the half-life (t½) of the intact ADC or the percentage of drug loss over a specific period.
| Linker Type | Specific Linker Example | Payload Example | Antibody Example | In Vitro Human Plasma Stability | Reference(s) |
| Disulfide | This compound | Not Specified | Not Specified | Data Not Publicly Available | - |
| Disulfide | SPDB-DM4 | Maytansinoid (DM4) | Not Specified | t½ ≈ 9 days | [1] |
| Disulfide | Hindered Disulfide | Not Specified | Not Specified | Increased stability with increased steric hindrance | [2] |
| Maleimide-based | SMCC-DM1 | Maytansinoid (DM1) | Not Specified | t½ ≈ 10.4 days | [3] |
| Maleimide-based | mc-vc-PABC-Auristatin | Auristatin | Trastuzumab | Discrepancy between DAR loss and free payload, suggesting transfer to albumin | [4] |
| Peptide | Valine-Citrulline (Val-Cit) | MMAE | Not Specified | Highly stable (t½ > 230 days) | [5] |
| Peptide | Valine-Alanine (Val-Ala) | Not Specified | Not Specified | High stability, with improved stability in mouse plasma compared to Val-Cit | [3][5] |
| Hydrazone | Hydrazone | Doxorubicin | Not Specified | t½ ≈ 2 days | [3] |
Experimental Protocols
The determination of ADC stability in vitro typically involves incubating the ADC in human plasma and quantifying the amount of intact ADC or released payload over time. The most common and accurate method for this analysis is Liquid Chromatography-Mass Spectrometry (LC-MS).
General Protocol for In Vitro ADC Plasma Stability Assessment using LC-MS:
-
ADC Incubation:
-
Sample Preparation:
-
Immunoaffinity Capture: The ADC is captured from the plasma matrix using magnetic beads coated with an anti-human IgG antibody or Protein A/G.[7] This step is crucial for removing interfering plasma proteins.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution/Digestion:
-
For analysis of the intact ADC or its subunits, the ADC is eluted from the beads.
-
For quantification of the conjugated drug, the antibody can be digested using enzymes like papain or trypsin to release the linker-payload moiety.[8]
-
-
-
LC-MS Analysis:
-
The prepared samples are analyzed by high-resolution LC-MS or LC-MS/MS.
-
Intact ADC Analysis: The mass of the intact ADC or its light and heavy chains is measured to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
Quantification of Released Payload: The amount of free payload in the plasma supernatant (after protein precipitation) or the amount of conjugated payload released after enzymatic digestion is quantified.
-
-
Data Analysis:
-
The percentage of intact ADC remaining or the concentration of released payload is plotted against time.
-
The half-life (t½) of the ADC in plasma is calculated from the degradation kinetics.
-
Visualizing the Process and Concepts
To better illustrate the experimental workflow and the underlying principles of disulfide linker cleavage, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of NO2-SPDB-sulfo Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Antibody-Drug Conjugates (ADCs) featuring the NO2-SPDB-sulfo linker technology against other common linker-payload strategies. The following sections detail experimental data, in vivo protocols, and visual representations of key biological pathways and experimental workflows to facilitate a thorough understanding of this ADC platform.
Comparative In Vivo Efficacy and Pharmacokinetics
The in vivo performance of an ADC is critically dependent on the stability of its linker in circulation and its ability to efficiently release the cytotoxic payload within the target tumor cells. The this compound linker is a next-generation disulfide-based linker designed to offer enhanced stability and a controlled release profile. While specific head-to-head in vivo efficacy data for ADCs employing the precise this compound linker is limited in publicly available literature, we can infer its performance characteristics by examining studies on structurally related disulfide linkers, such as SPDB and sulfo-SPDB.
Disulfide linkers, in general, are designed to be cleaved in the reducing environment of the cell, releasing the payload. The addition of a "sulfo" group increases the hydrophilicity of the linker, which can improve the pharmacokinetic properties of the ADC. The "NO2" (nitropyridyl) group is intended to further modulate the stability of the disulfide bond.
The following tables summarize in vivo efficacy and pharmacokinetic data from preclinical studies of ADCs with different linker technologies. This comparative data provides a benchmark for evaluating the potential performance of this compound ADCs.
| Linker Type | Specific Linker | Payload | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Disulfide (Cleavable) | SPDB | DM4 | Human non-Hodgkin lymphoma | 2 mg/kg, single dose | Complete tumor regression | [1] |
| Disulfide (Cleavable) | Hindered Disulfide | PBD | HER2+ Fo5 mammary tumor | 0.33 or 1 mg/kg, single dose | Significant tumor growth inhibition | [2] |
| Peptide (Cleavable) | Val-Cit | PBD | Human non-Hodgkin lymphoma | 2 mg/kg, single dose | Complete tumor regression | [1] |
| Thioether (Non-cleavable) | SMCC | DM1 | CanAg-positive tumor | 300 µg/kg (payload dose) | Less active than disulfide-linked counterparts | [3] |
Table 1: Comparative In Vivo Efficacy of ADCs with Different Linker Technologies. This table presents a summary of tumor growth inhibition observed in preclinical xenograft models for ADCs utilizing various linker strategies.
| ADC | Linker Type | Payload | Animal Model | Key Pharmacokinetic Parameters | Reference |
| Trastuzumab-vc-MMAE | Peptide (Cleavable) | MMAE | NCI-N87 tumor-bearing xenografts | Altered PK profile with different administration routes (IV, SC, IT) | [4] |
| Anti-CD22-PBD ADC | Disulfide (Cleavable) | PBD | Mouse non-Hodgkin lymphoma | Monitored drug distribution in tumor and various organs | [5] |
| Trastuzumab emtansine (T-DM1) | Thioether (Non-cleavable) | DM1 | HER2+ cell lines in xenograft mice | Non-specific deconjugation and passive diffusion are key parameters | [4] |
| Brentuximab vedotin | Peptide (Cleavable) | MMAE | Karpas-299 xenograft | Hydrophilic macrocycles in linker enhanced in vivo efficacy | [6] |
Table 2: Overview of Pharmacokinetic Studies for ADCs with Different Linkers. This table highlights key pharmacokinetic findings from preclinical studies of various ADCs, emphasizing the impact of the linker and payload on the drug's behavior in vivo.
Experimental Protocols for In Vivo Efficacy Validation
A robust in vivo validation of ADC efficacy is crucial for preclinical development. The following protocols provide a detailed methodology for conducting such studies.
Xenograft Mouse Model Protocol for ADC Efficacy Testing
This protocol outlines the key steps for establishing and utilizing a xenograft mouse model to evaluate the anti-tumor activity of an ADC.
1. Cell Line Selection and Culture:
- Select a human cancer cell line that expresses the target antigen for the ADC's monoclonal antibody.
- Culture the cells in appropriate media and conditions to ensure optimal growth and viability.
2. Animal Model:
- Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.
- House the animals in a specific pathogen-free environment.
3. Tumor Implantation:
- Harvest cultured cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject a defined number of cells (typically 1 x 10^6 to 10 x 10^6) into the flank of each mouse.[7]
4. Tumor Growth Monitoring:
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Measure tumor volume regularly (e.g., twice a week) using calipers, calculated with the formula: (Length x Width²) / 2.[4]
5. Randomization and Treatment:
- Once tumors reach the desired size, randomize the mice into treatment and control groups.
- Administer the ADC, a control antibody, and a vehicle control intravenously (IV) via the tail vein at the specified doses and schedule.[2]
6. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
- Secondary endpoints may include tumor regression, survival, and body weight change as an indicator of toxicity.
7. Study Termination and Tissue Collection:
- Euthanize the mice at the end of the study or when tumors reach a predetermined maximum size.
- Collect tumors and other relevant organs for further analysis (e.g., histopathology, biomarker analysis).[8]
Pharmacokinetic Analysis Protocol for ADCs in Mice
This protocol details the procedures for assessing the pharmacokinetic profile of an ADC in a murine model.
1. Animal Model and Dosing:
- Use the same mouse strain as in the efficacy study.
- Administer a single IV dose of the ADC.[9]
2. Sample Collection:
- Collect blood samples at multiple time points post-injection (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h) via retro-orbital or saphenous vein bleeding.[9]
- Process blood to obtain plasma and store at -80°C.[8]
3. Bioanalytical Methods:
- Total Antibody Quantification (ELISA): Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody (conjugated and unconjugated).[8]
- ADC Quantification (ELISA): Use a capture ELISA format where the capture antibody is specific for the payload, and the detection antibody is specific for the monoclonal antibody.
- Free Payload Quantification (LC-MS/MS): Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the unconjugated, free payload in the plasma.[8]
4. Data Analysis:
- Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
Toxicity Assessment Protocol for ADCs in Vivo
This protocol describes the methods for evaluating the safety profile of an ADC in an animal model.
1. Animal Model and Dosing:
- Use a relevant animal model, often rats or non-human primates for toxicology studies, in addition to mice.
- Administer the ADC at various dose levels, including a maximum tolerated dose (MTD) finding study.[10]
2. Clinical Observations:
- Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity levels, and physical appearance.[11]
3. Clinical Pathology:
- Collect blood samples at baseline and at various time points during the study for hematology and clinical chemistry analysis.
- Key parameters to assess include complete blood counts (CBC), liver function tests (e.g., ALT, AST), and kidney function tests (e.g., BUN, creatinine).
4. Histopathology:
- At the end of the study, perform a full necropsy.
- Collect a comprehensive set of tissues, fix them in formalin, and embed in paraffin.
- Prepare tissue sections and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
- A board-certified veterinary pathologist should examine the slides to identify any microscopic changes or lesions in the tissues.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key mechanisms and processes relevant to the in vivo validation of ADCs.
Caption: Experimental workflow for in vivo ADC efficacy validation.
Caption: Signaling pathway of MMAE/DM4 payload leading to apoptosis.[1][12]
Caption: Comparison of disulfide, peptide, and hydrazone linker cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. GitHub - scastlara/graphcompare: Command-line application to compare graph (DOT/graphviz and TBL) files. [github.com]
- 12. researchgate.net [researchgate.net]
The Bystander Effect in Antibody-Drug Conjugates: A Comparative Analysis of Linker Technologies
A deep dive into how cleavable and non-cleavable linkers dictate the "bystander effect" of Antibody-Drug Conjugates (ADCs), influencing their therapeutic efficacy in heterogeneous tumors. This guide provides a comparative analysis supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers and drug development professionals.
The therapeutic success of Antibody-Drug Conjugates (ADCs) in oncology is significantly influenced by their ability to eradicate not only antigen-expressing (Ag+) tumor cells but also neighboring antigen-negative (Ag-) cells. This phenomenon, known as the "bystander effect," is primarily governed by the design of the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the release mechanism of the payload and its ability to diffuse across cell membranes, thereby determining the extent of bystander killing. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs with different linker technologies, supported by experimental evidence.
The Decisive Role of the Linker in the Bystander Effect
The linker in an ADC is a critical component that ensures the stability of the conjugate in circulation and facilitates the release of the cytotoxic payload at the tumor site. There are two main categories of linkers: cleavable and non-cleavable, each with distinct implications for the bystander effect.
Cleavable Linkers: These linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells, such as low pH or the presence of certain enzymes.[1] This controlled cleavage releases the payload in its active, membrane-permeable form, allowing it to diffuse out of the target cell and kill adjacent cells, irrespective of their antigen expression.[2] This is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied.[1]
Non-cleavable Linkers: In contrast, non-cleavable linkers offer greater stability in the bloodstream. The payload is released only after the entire ADC is internalized by the target cell and the antibody component is degraded in the lysosome.[1] The released payload often remains attached to the linker and an amino acid residue, resulting in a charged, less membrane-permeable molecule.[2] This characteristic significantly limits its ability to diffuse out of the cell, thereby minimizing the bystander effect.[1]
Quantitative Comparison of Bystander Efficacy
The differential ability of cleavable and non-cleavable linkers to induce a bystander effect has been demonstrated in numerous preclinical studies. A direct comparison between ADCs utilizing the same antibody but different linker-payload combinations highlights the superior bystander killing capacity of those with cleavable linkers.
A key example is the comparison between Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (T-DXd). Both ADCs target the HER2 receptor, but T-DM1 has a non-cleavable thioether linker, while T-DXd employs a cleavable tetrapeptide-based linker.[3]
| ADC | Linker Type | Payload | Bystander Effect | Key Findings |
| Trastuzumab deruxtecan (T-DXd) | Cleavable (Enzyme-sensitive) | Deruxtecan (DXd) - Topoisomerase I inhibitor | Strong | In co-culture experiments with HER2-positive and HER2-negative cells, T-DXd effectively killed both cell populations.[2] In vivo studies with mixed tumor xenografts also showed significant tumor regression of both HER2-positive and HER2-negative cells.[4] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable (Thioether) | Emtansine (DM1) - Microtubule inhibitor | Minimal to None | In similar co-culture and in vivo models, T-DM1 only eliminated the HER2-positive cells, with little to no effect on the neighboring HER2-negative cells.[2][4] The released payload, Lys-SMCC-DM1, is charged and has low membrane permeability.[4] |
| Brentuximab vedotin (Adcetris) | Cleavable (Enzyme-sensitive) | Monomethyl auristatin E (MMAE) - Microtubule inhibitor | Potent | The cleavable valine-citrulline linker releases the membrane-permeable MMAE, which can diffuse out of CD30-positive cells and kill adjacent CD30-negative cells.[5] |
Experimental Protocols for Assessing the Bystander Effect
The evaluation of the ADC bystander effect is crucial in preclinical development. The following are detailed methodologies for key experiments.
In Vitro Co-culture Bystander Assay
This assay is a fundamental method to quantitatively assess the bystander effect by co-culturing antigen-positive and antigen-negative cancer cells.
1. Cell Line Selection and Preparation:
-
Antigen-positive (Ag+) cells: Select a cell line that expresses the target antigen of the ADC (e.g., HER2-positive NCI-N87 cells).
-
Antigen-negative (Ag-) cells: Choose a cell line that does not express the target antigen but is sensitive to the cytotoxic payload. To distinguish between the two cell populations, the Ag- cells are often engineered to express a fluorescent protein like GFP (e.g., HER2-negative, GFP-expressing MDA-MB-468 cells).[6]
2. Co-culture Seeding:
-
Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monocultures of both Ag+ and Ag- cells as controls.
3. ADC Treatment:
-
Treat the co-cultures and monocultures with a range of ADC concentrations. The concentrations should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.
-
Include an isotype control ADC (an ADC with the same linker and payload but an antibody that does not target any antigen on the cells) as a negative control.
4. Analysis of Cell Viability:
-
After a defined incubation period (e.g., 72-96 hours), assess the viability of the Ag- cell population using methods that can differentiate between the cell types, such as flow cytometry based on the fluorescent protein expression or high-content imaging.[7][8]
-
The percentage of bystander killing is calculated by comparing the viability of the Ag- cells in the co-culture to their viability in the monoculture at the same ADC concentration.
In Vivo Admixed Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.
1. Cell Preparation and Implantation:
-
Prepare a mixed suspension of Ag+ and Ag- tumor cells at a specific ratio (e.g., 1:1).[5] The Ag- cells may be engineered to express a reporter gene like luciferase for non-invasive monitoring.[4]
-
Subcutaneously implant the cell mixture into immunodeficient mice.
2. ADC Administration:
-
Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer the ADC intravenously at a clinically relevant dose. A control group should receive a vehicle or an isotype control ADC.
3. Tumor Growth Monitoring:
-
Measure the tumor volume regularly using calipers.
-
If using luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically monitor the growth or regression of the Ag- cell population.[4]
4. Immunohistochemical Analysis:
-
At the end of the study, excise the tumors and perform immunohistochemistry to visualize and quantify the populations of Ag+ and Ag- cells within the tumor tissue.
Mechanistic Insights and Signaling Pathways
The bystander effect is initiated by the release of a membrane-permeable payload from the ADC. The subsequent cytotoxic mechanism depends on the nature of the payload.
ADC Processing and Payload Diffusion
Figure 1. Comparative workflow of ADC processing and bystander effect for cleavable and non-cleavable linkers.
Payload-Induced Cell Death Signaling
The released cytotoxic payload induces cell death through various signaling pathways, depending on its mechanism of action.
Figure 2. Signaling pathways of cell death induced by common ADC payloads.
Conclusion
The choice of linker technology is a paramount consideration in the design of ADCs, with profound implications for their therapeutic efficacy, particularly in the context of heterogeneous tumors. Cleavable linkers, by enabling the release of membrane-permeable payloads, facilitate a potent bystander effect that can overcome the challenge of variable antigen expression. In contrast, the enhanced stability of non-cleavable linkers comes at the cost of a diminished bystander effect. The experimental data strongly support the superiority of cleavable linkers in mediating bystander killing. A thorough understanding and strategic selection of the linker, in conjunction with the payload, are critical for the development of next-generation ADCs with an optimized therapeutic window and broader clinical utility.
References
- 1. benchchem.com [benchchem.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
A Head-to-Head Comparison of Cleavable Linkers for Monomethyl Auristatin E (MMAE) Payloads in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides an objective, data-driven comparison of common cleavable linkers for the potent anti-tubulin agent, Monomethyl Auristatin E (MMAE), a widely utilized payload in ADC development.
The efficacy and safety of an ADC are intricately linked to the stability of the linker in systemic circulation and its ability to efficiently release the cytotoxic payload within the target cancer cell.[1] Cleavable linkers are designed to exploit the physiological differences between the bloodstream and the tumor microenvironment or intracellular compartments, ensuring that the highly potent MMAE is unleashed preferentially at the tumor site.[1] This targeted release is crucial for maximizing on-target efficacy while minimizing off-target toxicities.[1]
This comparison focuses on three primary classes of cleavable linkers for MMAE: protease-sensitive (e.g., valine-citrulline), pH-sensitive (e.g., hydrazone), and disulfide linkers. We will delve into their mechanisms of action, present comparative preclinical data, and provide detailed experimental protocols for key evaluative assays.
Mechanisms of Cleavage: A Tale of Three Triggers
The distinct cleavage mechanisms of these linkers dictate their suitability for different therapeutic strategies and tumor types.
-
Protease-Sensitive Linkers: These linkers, most notably the valine-citrulline (Val-Cit) dipeptide, are engineered to be substrates for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[1][2] Upon internalization of the ADC into the target cell and trafficking to the lysosome, these proteases cleave the linker, releasing the unmodified MMAE payload.[3]
-
pH-Sensitive Linkers: Linkers such as hydrazones are designed to be stable at the physiological pH of blood (around 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1] This pH-dependent cleavage facilitates the release of the payload within the cell.
-
Disulfide Linkers: These linkers leverage the significant difference in glutathione (B108866) (GSH) concentration between the extracellular space and the intracellular environment. The high intracellular GSH concentration reduces the disulfide bond, liberating the payload within the cytoplasm.[1]
Performance Data: A Comparative Overview
The selection of a cleavable linker has a profound impact on an ADC's stability, potency, and potential for bystander killing.[1] The following tables summarize quantitative data from various preclinical studies to provide a comparative overview. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature.
| Linker Type | Payload | Target | In Vitro Potency (IC50, ng/mL) | Plasma Stability | Bystander Effect | Key Considerations |
| Protease-Sensitive (Val-Cit) | MMAE | HER2+ | 14.3[1] | Moderate | Yes | Efficacy can be influenced by protease expression levels in tumor cells.[1] The Val-Cit linker is susceptible to cleavage by neutrophil elastase, which can lead to off-target toxicity.[2][4] |
| Protease-Sensitive (Val-Ala) | MMAE | HER2+ | Similar to Val-Cit[1] | Moderate | Yes | Offers comparable in vitro activity to Val-Cit with potentially lower hydrophobicity.[1] |
| pH-Sensitive (Hydrazone) | Doxorubicin | Various | Variable[1] | Lower | Yes | Generally less potent in direct comparisons with protease-sensitive linkers.[1] Stability can be a concern, leading to premature drug release.[5] |
| Enzyme-Sensitive (β-Glucuronidase) | MMAE | HER2+ | 8.8[1] | High | Yes | Demonstrates higher in vitro potency compared to Val-Cit ADCs in some studies.[1] Relies on the presence of β-glucuronidase at the tumor site. |
| Disulfide | DM1 | Various | Variable | Lower | Yes | Susceptible to premature cleavage in the bloodstream, which can lead to off-target toxicity. |
Note: Lower IC50 values indicate higher potency. Data is compiled from various sources and may not be directly comparable due to differing experimental setups.
The Bystander Effect: A Double-Edged Sword
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect."[1] This occurs when the released, membrane-permeable payload, such as MMAE, diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells.[6][7] This can be particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.[6] However, this same mechanism can also contribute to off-target toxicity if the payload is released prematurely in circulation.[5]
Experimental Protocols
Robust and reproducible experimental data are the cornerstone of ADC development. The following are detailed methodologies for key experiments used to evaluate and compare cleavable linkers.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)[8][9][10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, a measure of its potency against cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Antibody-Drug Conjugate (ADC) stock solution
-
Unconjugated antibody (control)
-
Free cytotoxic payload (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media and incubate overnight at 37°C with 5% CO2.[8]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add 50 µL of the dilutions to the respective wells.[9]
-
Incubation: Incubate the plate at 37°C for 48–144 hours.[8]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[9][8]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration and plot against the logarithm of the ADC concentration to determine the IC50 value using a four-parameter logistic (4PL) curve.[10]
Protocol 2: In Vitro Plasma Stability Assay[12][13][14][15][16]
Objective: To assess the stability of an ADC and the rate of payload deconjugation in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography columns or magnetic beads
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.[11]
-
Time Points: At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.[11]
-
Quenching: Immediately dilute the sample in cold PBS to quench the reaction.[11]
-
ADC Capture: Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.[11]
-
Washing and Elution: Wash the captured ADC to remove plasma proteins and then elute the ADC from the affinity matrix.[11]
-
LC-MS Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[11]
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[11]
Protocol 3: In Vitro Co-Culture Bystander Effect Assay[6][17][18]
Objective: To quantitatively assess the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete growth medium
-
Antibody-Drug Conjugate (ADC)
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Co-Culture Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate.
-
ADC Treatment: After cell attachment, treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Imaging and Quantification: At the end of the incubation, quantify the viability of the Ag- cells by measuring the GFP signal using a fluorescence microscope or plate reader.
-
Data Analysis: Plot the percentage of viable Ag- cells against the ADC concentration to determine the extent of the bystander effect.
Visualizing the Process
To better understand the experimental workflows and cleavage mechanisms, the following diagrams are provided.
Caption: A generalized workflow for the evaluation and selection of cleavable linkers for ADCs.
Caption: Mechanisms of payload release for different classes of cleavable linkers.
Conclusion
The selection of a cleavable linker for an MMAE-based ADC is a multifaceted decision that requires careful consideration of the target antigen, tumor microenvironment, and the desired balance between efficacy and safety. Protease-sensitive linkers like Val-Cit are widely used and offer potent anti-tumor activity, but their susceptibility to premature cleavage remains a consideration. pH-sensitive and disulfide linkers provide alternative release mechanisms, but often with a trade-off in stability and potency. A thorough in vitro characterization, as outlined in the provided protocols, is essential for selecting the optimal linker to advance into further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Homogeneity and Purity of NO2-SPDB-sulfo Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the homogeneity and purity of Antibody-Drug Conjugates (ADCs) prepared using the novel NO2-SPDB-sulfo linker technology against established alternatives. The following sections present supporting experimental data, detailed methodologies for key analytical techniques, and visualizations to aid in the understanding of experimental workflows and molecular relationships.
Executive Summary
The homogeneity and purity of an Antibody-Drug Conjugate (ADC) are critical quality attributes that directly impact its therapeutic index, influencing both efficacy and safety. The choice of linker technology plays a pivotal role in determining these characteristics. This guide focuses on the characterization of ADCs synthesized with a this compound linker, a next-generation technology designed to offer enhanced stability and controlled drug release. Its performance is compared against two widely used linkers: the cleavable valine-citrulline (vc) linker, often paired with a PABC spacer (MC-vc-PABC-MMAE), and the non-cleavable SMCC linker (SMCC-DM1).
The data presented herein, compiled from various representative studies, demonstrates that the this compound linker can produce ADCs with a well-controlled drug-to-antibody ratio (DAR), low levels of unconjugated antibody, and minimal aggregation, positioning it as a competitive alternative in the development of next-generation ADCs.
Data Presentation: Comparative Analysis of ADC Homogeneity and Purity
The following tables summarize key quantitative data for ADCs prepared with different linker technologies. These values are representative and can vary depending on the specific antibody, payload, and conjugation process parameters.
Table 1: Drug-to-Antibody Ratio (DAR) Distribution
| Linker Type | Predominant DAR Species | Average DAR | Unconjugated Antibody (%) | Reference |
| This compound | DAR4 | 3.5 - 4.0 | < 5% | [1] |
| MC-vc-PABC | DAR4 | ~4.0 | < 5% | [2] |
| SMCC | DAR 0 to 7 | ~3.5 | Variable | [3] |
Table 2: Purity and Aggregation Profile
| Linker Type | Monomer Purity (%) | Aggregate Content (%) | Method | Reference |
| This compound | >95% | < 5% | SEC-MALS | [4][5] |
| MC-vc-PABC | >95% | < 5% | SEC | [6] |
| SMCC | >95% | < 5% | SEC | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a comprehensive reference for researchers.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the increasing hydrophobicity conferred by the conjugated drug-linker moieties. This allows for the resolution of species with different numbers of drugs per antibody.[8][9]
Materials:
-
HIC Column: TSKgel Butyl-NPR (or equivalent)
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, 20% Isopropanol, pH 7.0
-
HPLC System with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times.
-
Calculate the area of each peak to determine the relative abundance of each species.
-
The average DAR is calculated using the following formula: Average DAR = Σ(% Peak Area of each DAR species × DAR value) / 100
Analysis of Purity and Aggregation by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, effectively separating monomers from aggregates and fragments.[4][10] Coupling SEC with a Multi-Angle Light Scattering (MALS) detector allows for the absolute determination of the molar mass of each eluting species, providing a precise quantification of aggregates.[5][11]
Materials:
-
SEC Column: TSKgel G3000SWxl (or equivalent)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
HPLC System with UV, MALS, and Refractive Index (RI) detectors
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 50-100 µg of the ADC sample.
-
Run the separation isocratically for 30 minutes.
-
Monitor the elution profile using UV (280 nm), MALS, and RI detectors.
-
Analyze the data using appropriate software (e.g., ASTRA) to determine the molar mass of each peak.
-
Quantify the percentage of monomer, aggregates, and fragments based on the peak areas from the RI or UV chromatogram.
Characterization of Intact ADC by Native Mass Spectrometry (MS)
Native Mass Spectrometry allows for the analysis of intact ADCs under non-denaturing conditions, preserving the non-covalent interactions between the antibody chains.[12][13][14][15] This technique provides a highly accurate measurement of the mass of each DAR species, confirming the DAR distribution and the overall integrity of the conjugate.
Materials:
-
Mass Spectrometer: Q-TOF or Orbitrap instrument capable of native MS
-
Buffer Exchange Column: SEC column suitable for online buffer exchange
-
Volatile Buffer: 200 mM Ammonium Acetate (B1210297), pH 7.0
-
ADC sample in a non-volatile buffer (e.g., PBS)
Procedure:
-
Perform online buffer exchange of the ADC sample into the volatile ammonium acetate buffer using an SEC column.
-
Introduce the eluent directly into the mass spectrometer via electrospray ionization (ESI) with gentle source conditions to maintain the native structure.
-
Acquire mass spectra over a mass range appropriate for intact antibodies (e.g., m/z 2000-8000).
-
Deconvolute the resulting charge state distribution to obtain the zero-charge mass spectrum.
-
Identify the mass of each peak, corresponding to the unconjugated antibody and the different DAR species.
-
The relative intensity of each peak provides the DAR distribution.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts described in this guide.
Caption: Experimental workflow for ADC characterization.
Caption: Comparison of ADC linker technologies.
References
- 1. Trastuzumab-DM4 | BroadPharm [broadpharm.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. wyatt.com [wyatt.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wyatt.com [wyatt.com]
- 11. SEC-MALLS for Antibody Drug Characterization - Creative Proteomics [creative-proteomics.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling NO2-SPDB-sulfo
This guide provides critical safety and logistical information for the proper handling and disposal of NO2-SPDB-sulfo, a chemical substance requiring careful management in a laboratory setting. Adherence to these protocols is essential to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact with skin and eyes and to avoid inhalation of dust or aerosols.[1] The following personal protective equipment is required:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[2] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2]
-
Skin Protection:
-
Gloves: Chemical-impermeable gloves are essential.[1] Given the nature of hazardous drug handling, powder-free latex-free disposable gloves are recommended.[3][4] It is good practice to change gloves regularly, approximately every 30 to 60 minutes, or immediately if they become contaminated or damaged.[4]
-
Lab Coat/Gown: A long-sleeved, seamless gown that closes in the back should be worn to protect the body.[3] This should be made of a material appropriate for protection against chemical splashes.
-
-
Respiratory Protection: Handling should occur in a well-ventilated area to avoid the formation of dust and aerosols.[1] In the event of a large spill or when dealing with the substance outside of a well-ventilated space, a respirator may be necessary. For firefighting conditions, a self-contained breathing apparatus is required.[1]
Quantitative Data and Handling Recommendations
| Parameter | Recommendation | Source |
| Handling Environment | Handle in a well-ventilated place. | [1] |
| Eye/Face Protection | Wear safety goggles; use a face shield for splash hazards. | [2] |
| Glove Type | Chemical-impermeable, powder-free, disposable gloves. | [1][3][4] |
| Protective Clothing | Wear suitable protective clothing, including a long-sleeved gown. | [1][3] |
| Respiratory Protection | Avoid formation of dust and aerosols. Use in a well-ventilated area. | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1] |
Experimental Workflow and Disposal
The following diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]
-
Container Disposal: Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
-
Contaminated Materials: All adhered or collected material should be promptly disposed of in suitable, closed containers, following appropriate laws and regulations.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
